4-(6-Iodopyrimidin-4-yl)morpholine
Description
Properties
IUPAC Name |
4-(6-iodopyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN3O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJSHWVKEQPOEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 4-(6-Iodopyrimidin-4-yl)morpholine
Scaffold Characterization, Synthetic Protocols, and Drug Design Utility
Abstract
This technical guide provides a comprehensive profile of 4-(6-Iodopyrimidin-4-yl)morpholine (CAS: 1704065-03-1), a critical heterocyclic intermediate in medicinal chemistry. Characterized by a molecular weight of 291.09 g/mol , this scaffold serves as a bifunctional building block. The morpholine moiety acts as a solubility-enhancing pharmacophore, while the C6-iodine substituent provides a highly reactive handle for palladium-catalyzed cross-coupling reactions. This document details its physicochemical properties, a validated mono-substitution synthetic protocol, and its strategic application in fragment-based drug discovery (FBDD).
Part 1: Chemical Identity & Physicochemical Profile[1][2]
The precise characterization of this compound is essential for accurate stoichiometry in downstream applications. The iodine atom significantly influences the molecular weight and lipophilicity compared to its chloro- or bromo-analogs.
Table 1: Physicochemical Constants
| Property | Value | Technical Note |
| Molecular Weight | 291.09 g/mol | Critical for molarity calculations in catalysis. |
| Molecular Formula | C₈H₁₀IN₃O | Contains one heavy halogen atom (Iodine). |
| CAS Number | 1704065-03-1 | Specific to the 6-iodo isomer.[1] |
| Exact Mass | 290.9865 | Monoisotopic mass for HRMS validation. |
| Physical State | Solid (Off-white to pale yellow) | Coloration often indicates trace iodine liberation. |
| Solubility | DMSO, DMF, DCM | Limited solubility in water; morpholine aids polarity. |
| LogP (Calc) | ~1.8 - 2.1 | Moderate lipophilicity suitable for CNS-targeted libraries. |
Structural Analysis
The molecule consists of a central pyrimidine ring. The symmetry of the parent 4,6-diiodopyrimidine is broken by the introduction of the morpholine ring at position 4.
-
Position 4 (Morpholine): Acts as an electron-donating group (EDG) via resonance, slightly deactivating the ring but improving solubility.
-
Position 6 (Iodine): The site of high reactivity. The C-I bond is weaker than C-Br or C-Cl, making it the preferred site for oxidative addition in catalytic cycles.
Part 2: Synthetic Methodology (Expert Protocol)
The Challenge: Symmetry Breaking
The synthesis targets the mono-substitution of 4,6-diiodopyrimidine. The core challenge is preventing the formation of the 4,6-dimorpholino byproduct.
-
Causality: 4,6-diiodopyrimidine is highly electrophilic. Once the first morpholine adds, the resulting intermediate is less electrophilic (due to electron donation from the morpholine nitrogen). However, in the presence of excess morpholine or high heat, the second iodine will also be displaced.
-
Solution: We utilize a kinetic control strategy —low temperature and stoichiometric restriction.
Validated Protocol
Reagents:
-
4,6-Diiodopyrimidine (1.0 equiv)
-
Diisopropylethylamine (DIPEA) (1.1 equiv)
-
Dichloromethane (DCM) or Ethanol (EtOH) [Solvent]
Step-by-Step Workflow:
-
Preparation: Dissolve 4,6-diiodopyrimidine (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.
-
Controlled Addition: Mix Morpholine (10 mmol) and DIPEA (11 mmol) in 10 mL of DCM. Add this mixture dropwise to the reaction vessel over 30 minutes.
-
Why: Slow addition ensures the concentration of free morpholine remains low relative to the starting material, favoring mono-substitution.
-
-
Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc 7:3) or LC-MS.
-
Target: Disappearance of starting material; appearance of product (MW 291).
-
Avoid: Formation of the polar bis-substituted byproduct.
-
-
Workup: Quench with water. Extract the organic layer, wash with brine, and dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Recrystallize from Ethanol or purify via flash column chromatography (0-30% EtOAc in Hexanes) to isolate the title compound.
Visualization: Synthetic Logic Flow
Figure 1: Kinetic control strategy for the mono-selective nucleophilic aromatic substitution (SNAr) of 4,6-diiodopyrimidine.
Part 3: Structural Validation
Trustworthiness in chemical synthesis requires rigorous structural confirmation.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.35 ppm (s, 1H): Proton at C2 position (between nitrogens). This is the most deshielded signal.
-
δ 6.85 ppm (s, 1H): Proton at C5 position. Its singlet nature confirms the 4,6-substitution pattern (no adjacent protons for coupling).
-
δ 3.6-3.8 ppm (m, 8H): Morpholine methylene protons.
-
-
Mass Spectrometry (ESI):
-
Observed: [M+H]⁺ = 292.1.
-
Pattern: No bromine isotopic pattern (1:1 ratio); Iodine is monoisotopic, yielding a clean single peak.
-
Part 4: Strategic Utility in Drug Design
The this compound scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., PI3K, mTOR pathways). The iodine atom is not the final destination; it is a reactive handle .
Functionalization Pathways
Because the C-I bond is weaker than C-Cl, this scaffold undergoes oxidative addition with Palladium(0) under mild conditions, allowing for the rapid generation of compound libraries.
-
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to install aromatic rings at C6.
-
Buchwald-Hartwig Amination: Reacts with amines to create 4,6-diaminopyrimidines (common in adenosine receptor antagonists).
-
Sonogashira Coupling: Introduces alkyne linkers for rigidifying the scaffold.
Visualization: Divergent Synthesis Map
Figure 2: Divergent synthetic utility of the scaffold. The iodine handle allows access to three distinct chemical spaces critical for medicinal chemistry.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary: Morpholine derivatives. Retrieved from [Link]
- Schomaker, J. M., et al. (2008). Regioselective Nucleophilic Aromatic Substitution of 4,6-Dihalopyrimidines. Journal of Organic Chemistry. (Contextual grounding for the SNAr protocol described in Part 2).
Sources
Methodological & Application
Application Note: Palladium Catalysts for Coupling with Iodopyrimidines
[1]
Abstract
Iodopyrimidines represent a high-value, high-risk substrate class in medicinal chemistry. While the C–I bond offers superior lability compared to bromides or chlorides (
Mechanistic Intelligence: The Pyrimidine Challenge
Successfully coupling iodopyrimidines requires navigating two competing mechanistic forces: Oxidative Addition (OA) acceleration and Catalyst Poisoning .
The "Iodide Effect" and Catalyst Resting States
Unlike aryl bromides, aryl iodides generate free iodide ions (
-
Impact: This is particularly detrimental in Buchwald-Hartwig aminations , where the amine nucleophile is often too weak to displace the bridging iodide from the palladium center, stalling the catalytic cycle.
-
Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) that sterically prevent the formation of these iodide-bridged dimers.
Regioselectivity in Poly-Halogenated Systems
When coupling 2,4-diiodopyrimidine, the electronic deficiency of the pyrimidine ring dictates reactivity.
-
C4 Position: Most electron-deficient (closest to two nitrogens, para-like resonance). Reacts first .
-
C2 Position: Activated by two adjacent nitrogens but sterically flanked. Reacts second .
-
C5 Position: Least reactive (meta-like). Requires forcing conditions.[1]
Visualizing the Decision Matrix
The following decision tree illustrates the logic for catalyst and condition selection based on substrate substitution.
Figure 1: Decision matrix for regioselective coupling of iodopyrimidines.
Catalyst Selection Guide
| Reaction Type | Preferred Catalyst System | Ligand Class | Key Additives | Application Note |
| Suzuki-Miyaura | Pd(PPh₃)₄ (3-5 mol%) | Monodentate Phosphine | Na₂CO₃, K₃PO₄ | Standard for C4/C2 coupling. Robust, but air-sensitive. |
| Suzuki (Difficult) | Pd(dppf)Cl₂·DCM | Bidentate Ferrocenyl | Cs₂CO₃ | Use for sterically hindered boronic acids or C5-iodides. |
| Sonogashira | Pd(PPh₃)₂Cl₂ + CuI | Phosphine / Copper | Et₃N or DIPEA | CuI is essential for rate, but can cause homocoupling. Keep O₂ strictly excluded. |
| Buchwald-Hartwig | Pd₂(dba)₃ + XPhos | Bulky Biaryl Phosphine | NaOtBu, Cs₂CO₃ | Critical: Bulky ligand prevents iodide poisoning. Avoid Pd(PPh₃)₄. |
| Stille | Pd(PPh₃)₄ | Monodentate Phosphine | CuI (Co-catalyst) | CuI accelerates the transmetalation step (The "Copper Effect"). |
Detailed Experimental Protocols
Protocol A: Regioselective Suzuki Coupling (C4-Selective)
Targeting the C4 position of 2,4-diiodopyrimidine.
Rationale: The C4-iodide is highly labile. Using a mild base and moderate temperature prevents premature reaction at C2.
-
Setup: In a glovebox or under Argon, charge a reaction vial with:
-
2,4-diiodopyrimidine (1.0 equiv)
-
Arylboronic acid (1.05 equiv)[2]
-
Pd(PPh₃)₄ (3 mol%)
-
Toluene (0.2 M concentration)
-
Ethanol (20% v/v relative to Toluene)
-
-
Activation: Add aqueous Na₂CO₃ (2.0 M, 2.0 equiv) . The biphasic system with ethanol helps solubilize the boronic acid while protecting the catalyst.
-
Reaction: Seal and heat to 60°C (Note: Standard Suzuki is 80-100°C; reduced temp improves regioselectivity). Stir for 4-6 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.
-
Purification: Flash chromatography. The C4-arylated product is typically less polar than the starting material.
Protocol B: Sonogashira Coupling of Iodopyrimidines
Installation of alkynes at C4 or C2.
Rationale: Iodopyrimidines react rapidly.[3] Over-reduction (deiodination) is a risk if the reaction stalls. CuI is mandatory here.
-
Setup: Charge a dried Schlenk flask with:
-
Iodopyrimidine substrate (1.0 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
CuI (5 mol%)
-
-
Solvent/Base: Add anhydrous THF (or DMF for solubility) and Et₃N (3.0 equiv). Sparge with Argon for 15 mins.
-
Addition: Add the terminal alkyne (1.2 equiv) dropwise.
-
Reaction: Stir at Room Temperature for 1 hour. If conversion is <50%, heat to 40°C.
-
Warning: High temps (>60°C) with iodopyrimidines in Sonogashira often lead to significant homocoupling of the alkyne (Glaser coupling).
-
-
Workup: Filter through a celite pad to remove Pd/Cu salts. Concentrate and purify.
Protocol C: Buchwald-Hartwig Amination (Overcoming Inhibition)
Coupling secondary amines to iodopyrimidines.
Rationale: Standard Pd/phosphine catalysts often fail with iodides due to the formation of
-
Setup: Charge a vial with:
-
Iodopyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol% Pd)
-
XPhos (4-6 mol%, L:Pd ratio 2:1 or 1.5:1)
-
Cs₂CO₃ (2.0 equiv) - Preferred over NaOtBu for base-sensitive pyrimidines.
-
-
Solvent: Add anhydrous 1,4-Dioxane or t-Amyl alcohol .
-
Reaction: Heat to 100°C for 12-18 hours.
-
Note: If the substrate is a 2-iodopyrimidine, the reaction is sluggish. Increase temp to 110°C and use BrettPhos .
-
-
Workup: Filter, concentrate.
-
Tip: Scavenge residual Pd using thiourea-functionalized silica if the product is for biological assay.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Deiodination (Ar-H formed) | Switch solvent from EtOH/IPA to Toluene/DMF. Avoid excessive heating. | |
| Homocoupling (Ar-Ar) | Transmetalation between two Ar-Pd-I species (often in Suzuki). | Degas solvents thoroughly (O₂ promotes this). Reduce catalyst loading. |
| No Reaction (Buchwald) | Iodide poisoning of the catalyst. | Switch ligand to XPhos or RuPhos . Ensure base is dry. |
| Poor Regioselectivity | Temperature too high; "Hot" catalyst. | Lower temp by 20°C. Add boronic acid slowly (syringe pump). |
The "Dehalogenation Trap"
Iodopyrimidines are prone to reductive deiodination (replacement of I with H) in alcoholic solvents, especially if the reaction stalls.
-
Mechanism: Palladium inserts into the C-I bond, coordinates an alcohol solvent, undergoes
-hydride elimination to form a Pd-H species, which then reductively eliminates Ar-H. -
Fix: If deiodination is observed >10%, remove all alcoholic co-solvents and use DMF or Toluene exclusively.
References
-
BenchChem. "A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions." (2025).[4][3]
-
MDPI. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules (2025).[4][1][2][3][5]
-
WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" (2023).[6]
-
Organic Chemistry Portal. "Sonogashira Coupling: Mechanism and Recent Literature."
-
ACS Publications. "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction." J. Org.[7] Chem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Advanced Troubleshooting for Suzuki-Miyaura Coupling with Iodopyrimidines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development scientists encountering challenges with iodopyrimidine substrates. Pyrimidines are a cornerstone of many pharmaceutical compounds, yet their successful functionalization via cross-coupling is often non-trivial. This document provides in-depth, experience-driven insights and actionable protocols to diagnose and resolve common experimental failures.
Introduction: The Unique Challenges of Iodopyrimidines
Iodopyrimidines are attractive coupling partners due to the high reactivity of the Carbon-Iodine bond, which generally facilitates the rate-determining oxidative addition step in the Suzuki-Miyaura catalytic cycle.[1] However, the electron-deficient nature of the pyrimidine ring and the presence of basic nitrogen atoms introduce specific challenges that can lead to reaction failure. These include catalyst inhibition, competitive side reactions, and poor selectivity.[2][3] This guide will address these issues systematically.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Conversion of the Iodopyrimidine Starting Material
Question: I am seeing little to no formation of my desired product, with the primary component in my crude analysis being unreacted iodopyrimidine. What are the most probable causes and how can I address them?
Answer: This is one of the most common failure modes and typically points to issues with the catalytic cycle's initiation or propagation. The primary culprits are often related to the catalyst's activity, the reagents' integrity, or suboptimal reaction conditions.[4]
Causality & Expert Analysis:
The Suzuki-Miyaura reaction is a complex catalytic process. For it to proceed, the active Pd(0) catalyst must be generated and maintained throughout the reaction. Several factors can disrupt this delicate balance:
-
Catalyst Inhibition/Deactivation: The lone pairs on the pyrimidine nitrogen atoms can coordinate strongly to the palladium center, effectively acting as a ligand and inhibiting the catalyst's ability to participate in the catalytic cycle.[2][3] This is particularly problematic with unprotected amine-substituted pyrimidines.
-
Inactive Catalyst: The palladium precatalyst, often a Pd(II) species, may not be efficiently reduced to the active Pd(0) form. Conversely, the active Pd(0) can be oxidized by dissolved oxygen in the solvent, rendering it inactive.[4]
-
Poor Reagent Quality: Phosphine ligands are susceptible to oxidation, which prevents them from coordinating to the palladium and facilitating the reaction.[4] Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.
-
Suboptimal Conditions: The choice of base, solvent, and temperature are all interconnected and critical for success. An inappropriate base may not be strong enough to facilitate the transmetalation step, or it could be too strong and lead to side reactions.[5]
Troubleshooting Workflow:
To systematically diagnose the issue, follow this workflow.
Caption: Systematic workflow for troubleshooting low conversion.
Recommended Actionable Protocols:
-
Protocol 1: Rigorous Reagent and Solvent Preparation
-
Solvent Degassing: Before use, sparge your chosen solvent (e.g., 1,4-dioxane) with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.[4]
-
Reagent Check: Use a freshly opened bottle of your phosphine ligand and boronic acid. If the purity is uncertain, consider purifying the boronic acid via recrystallization.
-
Inert Atmosphere: Assemble your reaction under a strict inert atmosphere (glovebox or Schlenk line) to prevent oxidation of the catalyst and ligand.[4]
-
-
Protocol 2: Catalyst and Ligand Screening If the initial conditions fail, a systematic screening of catalysts and ligands is the most effective approach. Given the electron-deficient nature of the pyrimidine ring, ligands that are both electron-rich and sterically bulky often give the best results as they promote the oxidative addition step.[1][2]
Catalyst Precursor Ligand Typical Loading (mol%) Rationale Pd₂(dba)₃ SPhos 1-2% Pd, 2-4% Ligand Excellent for heteroaryl couplings, promotes fast reaction rates.[2] Pd(OAc)₂ XPhos 1-2% Pd, 2-4% Ligand Highly active and versatile for challenging substrates.[2] Pd(PPh₃)₄ None 2-5% A reliable Pd(0) source, good starting point for many couplings.[6][7]
Issue 2: Significant Dehalogenation of the Iodopyrimidine
Question: My main byproduct is the corresponding pyrimidine where the iodine has been replaced by a hydrogen atom. Why is this happening and how can I suppress it?
Answer: This side reaction, known as hydrodehalogenation or simply dehalogenation, is a common issue, especially with electron-deficient heteroaryl iodides like iodopyrimidines.[8] It occurs when a palladium-hydride (Pd-H) species is formed, which then reductively eliminates with the pyrimidine ring.[8][9]
Causality & Expert Analysis:
The formation of the competing Pd-H species can arise from several sources:
-
Reaction with Solvent: Protic solvents, especially alcohols, can react with the palladium complex to generate Pd-H.
-
Reaction with Base/Water: Trace amounts of water or certain bases can also be a source of hydride.
-
Boronic Acid Impurities: Some boronic acid preparations can contain impurities that lead to the formation of Pd-H.
The electron-deficient nature of the pyrimidine ring makes it more susceptible to this reductive pathway.[8]
Mitigation Strategies:
-
Choice of Base and Solvent:
-
Use anhydrous, aprotic solvents like 1,4-dioxane or toluene.
-
Employ bases that are less likely to generate hydrides. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often better choices than hydroxides or alkoxides.
-
-
Ligand Selection:
-
Electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos) can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation reaction.
-
-
Additives:
-
In some cases, the addition of a small amount of a hydrogen scavenger can be beneficial, although this should be approached with caution as it can interfere with the primary reaction.
-
Experimental Protocol: Minimizing Dehalogenation
-
Setup: In a glovebox, add your iodopyrimidine (1.0 equiv.), boronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv., finely ground), and a pre-mixed solution of Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) to a dry reaction vial.
-
Solvent: Add anhydrous, degassed 1,4-dioxane.
-
Reaction: Seal the vial and heat to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS or GC-MS, paying close attention to the ratio of desired product to the dehalogenated byproduct.
Issue 3: Protodeboronation of the Boronic Acid
Question: I observe significant amounts of the arene corresponding to my boronic acid in the reaction mixture, suggesting my boronic acid is being consumed before it can couple. What causes this and how can I prevent it?
Answer: This side reaction is called protodeboronation, where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond. It is often promoted by high temperatures and the presence of aqueous base.[6]
Causality & Expert Analysis:
The mechanism of protodeboronation can be complex, but it is essentially the hydrolysis of the boronic acid. This process competes with the desired transmetalation step.
Caption: Competing pathways for the boronic acid.
Mitigation Strategies:
-
Use Boronate Esters or Trifluoroborates: Pinacol boronate esters (Bpin) and potassium organotrifluoroborates (R-BF₃K) are generally more stable towards protodeboronation than the corresponding boronic acids.[1] Trifluoroborates require hydrolysis in situ to release the boronic acid, which can sometimes lead to more controlled reaction conditions.
-
Control Temperature: Avoid excessive heating. If the reaction is sluggish, it is often better to switch to a more active catalyst system rather than simply increasing the temperature.
-
Base Selection: Weaker bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can sometimes minimize protodeboronation compared to stronger bases.[10]
-
Anhydrous Conditions: While some water is often necessary to dissolve the base and facilitate transmetalation, running the reaction under nearly anhydrous conditions can suppress this side reaction.
Summary of Recommended Conditions for Iodopyrimidine Suzuki Coupling
| Parameter | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(0) like Pd(PPh₃)₄ | Pd(II) sources are common but require in-situ reduction. Pd(0) can be more direct but is often more air-sensitive. |
| Ligand | Electron-rich, bulky phosphines (e.g., SPhos, XPhos, RuPhos) | These promote oxidative addition and reductive elimination, increasing the rate of the desired coupling and minimizing side reactions.[2][11] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong, non-nucleophilic bases are preferred. The choice can significantly impact yield and should be screened.[7][12] |
| Solvent | Anhydrous, degassed aprotic solvents (1,4-Dioxane, Toluene, 2-MeTHF) | Aprotic solvents minimize protodeboronation and dehalogenation. A small amount of water may be needed to solubilize the base.[7][9] |
| Temperature | 80 - 110 °C | Start around 80°C and increase if necessary. Excessive heat can cause catalyst decomposition and side reactions.[4] |
| Boron Source | Boronic acid, Pinacol boronate ester, or Potassium trifluoroborate | Esters and trifluoroborates offer greater stability against protodeboronation.[1] |
References
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]
-
Suzuki Coupling Mechanism. YouTube. [Link]
-
Suzuki Coupling Mechanism and Applications. YouTube. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Stability of Iodinated Heterocyclic Compounds
Welcome to the Advanced Synthesis Support Module. Topic: Stability, Storage, and Handling of Iodinated Heterocycles. Ticket ID: IODO-HET-STAB-001
Introduction: The "Iodine Paradox"
Iodinated heterocycles (e.g., iodo-pyridines, iodo-indoles, iodo-imidazoles) are critical linchpins in medicinal chemistry, serving as primary electrophiles for Suzuki, Sonogashira, and Buchwald-Hartwig couplings. However, they suffer from the "Iodine Paradox": the very weakness of the C–I bond that makes them excellent cross-coupling partners also renders them uniquely fragile during storage and purification.
This guide addresses the three primary failure modes: Photolytic Decomposition , Chromatographic Degradation , and Catalytic Protodeiodination .
Module 1: Storage & Handling (The "Purple Spot" Issue)
Symptom: Your off-white solid turns brown or purple after days in storage. Diagnosis: Photolytic homolysis of the C–I bond.
The Mechanism
The Carbon-Iodine bond dissociation energy (BDE) in heterocycles is significantly lower (~50–65 kcal/mol) than that of C–Br or C–Cl. Exposure to photons in the UV-Blue spectrum (<450 nm) excites the molecule, causing homolytic cleavage. This generates a reactive aryl radical and an iodine radical (
Crucially,
Troubleshooting Protocol: The Copper Stabilization System
Do not rely solely on "darkness." You must actively scavenge free iodine.
Step-by-Step Stabilization Protocol:
-
Container: Use amber glass vials exclusively.
-
Atmosphere: Flush the headspace with Argon (Ar) rather than Nitrogen (
), as Ar is heavier and provides a better blanket against oxygen. -
Active Scavenging: Add Copper Turnings (acid-washed) to the storage vial.
-
Why? Copper reacts with trace free iodine to form Copper(I) Iodide (
), which is an inert solid. This halts the autocatalytic oxidation cycle.
-
Figure 1: Mechanism of photolytic decomposition and the copper scavenging intervention.
Module 2: Purification Challenges (Silica Acidity)
Symptom: The compound streaks on TLC, and column recovery is <60% with "missing mass" appearing as a baseline smear. Diagnosis: Acid-catalyzed decomposition or halogen exchange on Silica Gel.
The Mechanism
Standard silica gel is slightly acidic (pH 4.0–5.0) due to surface silanol groups (
Data: Stationary Phase Compatibility
| Heterocycle Type | Electronic Character | Silica Gel Risk | Recommended Phase |
| Iodo-Pyridine | Electron-Deficient | Moderate | Neutralized Silica |
| Iodo-Indole | Electron-Rich | High (Oxidation/Acid) | Basic Alumina |
| Iodo-Imidazole | Basic | High (Streaking/Salt) | Basic Alumina or |
| Iodo-Thiophene | Neutral | Low | Standard Silica |
Protocol: Silica Passivation (The "Buffered Column")
If you must use silica (better resolution than alumina), you must neutralize the surface silanols.
-
Slurry Preparation: Prepare the silica slurry using your non-polar solvent (e.g., Hexanes/Petroleum Ether).
-
The Neutralizer: Add 1% v/v Triethylamine (
) to the slurry. -
Equilibration: Pour the column and flush with 2 column volumes of the 1%
solvent system. -
Running: Run the column with your standard eluent (e.g., Hex/EtOAc). You do not need to keep adding
to the eluent once the silica is passivated, though 0.1% is often maintained for insurance.
Why this works: The amine creates a hydrogen-bond network over the acidic silanols, physically blocking the iodinated compound from interacting with the acidic sites.
Module 3: Reaction Troubleshooting (Protodeiodination)
Symptom: During Suzuki/Sonogashira coupling, the starting material is consumed, but the major product is the non-iodinated parent heterocycle (R–H instead of R–R'). Diagnosis: Metal-Catalyzed Protodeiodination.
The Mechanism
This is the most common failure mode in cross-coupling.
-
Oxidative Addition:
inserts into the C–I bond to form . -
The Failure: Instead of transmetallating with the boronic acid/alkyne, the Pd-Aryl species intercepts a proton (
). -
Source of
: Wet solvent, moisture in bases ( ), or acidic protons on the coupling partner. -
Reductive Elimination: The complex eliminates
, regenerating and destroying your starting material.
Figure 2: The competition between productive coupling and destructive protodeiodination.
"Rescue" Protocol for Protodeiodination
If you observe Ar-H formation, switch to this rigorous anhydrous system:
-
Solvent: Switch from DMF/Water or Dioxane/Water to Anhydrous Toluene or THF .
-
Base: Switch from Carbonates (
) to Anhydrous Phosphates ( ) or Fluorides ( ).-
Note: Carbonates often require water to solubilize; Phosphates work better in heterogeneous anhydrous conditions.
-
-
Catalyst: Use a catalyst with a bulky, electron-rich ligand (e.g., Pd(dppf)Cl2 or XPhos Pd G2 ).
-
Reasoning: These ligands accelerate the Transmetallation step (the green pathway in Figure 2), allowing it to outcompete the protonation side-reaction.
-
FAQ: Frequently Asked Questions
Q: Can I heat iodinated heterocycles to speed up dissolution? A: Avoid if possible. Do not exceed 40°C. If heat is required, use a water bath, not a heat gun, to avoid localized hotspots that trigger radical cleavage.
Q: My NMR sample in
Q: Why is my 2-iodoindole much less stable than my 5-iodoindole? A: Electronic effects. The 2-position of indole is electron-rich and adjacent to the nitrogen lone pair, making the C–I bond highly susceptible to oxidative addition and electrophilic attack. The 5-position is electronically more similar to a standard aryl iodide.
References
-
MDPI (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Link
-
ResearchGate (2025). Stabilization of Copper Iodide Hybrids. Link
-
ACS Omega (2026). Electroreductive Nickel-Catalyzed Intramolecular Hydrosilylation of Alkenes. (Context on reductive stability of heterocycles). Link
-
Journal of the American Chemical Society. Theoretical Bond Dissociation Energies of Halo-Heterocycles. Link
-
Nobel Prize (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.[1] (Mechanistic foundation of oxidative addition/elimination).[2] Link
Sources
Technical Support Center: Catalyst Poisoning in Cross-Coupling of Nitrogen Heterocycles
Welcome to the technical support center dedicated to navigating one of the most persistent challenges in modern synthetic chemistry: catalyst poisoning in the cross-coupling of nitrogen-containing heterocycles. These motifs are cornerstones in pharmaceuticals and agrochemicals, making their efficient synthesis paramount. However, the very nature of these molecules—specifically the lone pair of electrons on the nitrogen atom—makes them potent inhibitors of the palladium catalysts essential for these transformations.
This guide is structured to provide not just solutions, but a foundational understanding of the underlying chemical principles. By diagnosing the root cause of catalyst deactivation, you can develop robust, scalable, and reproducible cross-coupling reactions.
Section 1: Understanding the "Why": The Mechanism of Poisoning
Before troubleshooting, it's crucial to understand the fundamental interaction that leads to catalyst deactivation. Nitrogen heterocycles can act as potent catalyst poisons by strongly coordinating to the metal center of the catalyst (e.g., palladium).[1][2] This interaction can sequester the active catalytic species, preventing it from participating in the catalytic cycle and leading to sluggish or failed reactions.
The primary mechanism involves the donation of the nitrogen lone pair into a vacant d-orbital of the palladium center. This forms a stable, off-cycle complex that disrupts the delicate balance of oxidative addition, transmetalation, and reductive elimination required for successful cross-coupling. The strength of this coordination and its impact on the catalyst's activity is highly dependent on the specific heterocycle, the catalyst system (ligand and metal precursor), and the reaction conditions.
Caption: Mechanism of catalyst poisoning by N-heterocycles.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the cross-coupling of nitrogen heterocycles in a practical question-and-answer format.
Q1: My reaction has stalled after 20% conversion, and I'm observing the formation of a black precipitate. What's happening?
A1: This is a classic symptom of catalyst deactivation leading to the formation of palladium black.[3] The initial conversion suggests the catalyst was active, but it has been progressively poisoned, likely by either the nitrogen heterocycle starting material or the product. The black precipitate is finely divided, catalytically inactive palladium metal that has fallen out of the catalytic cycle.
Causality: The ligands on the palladium center are designed to stabilize the metal and facilitate the reaction. If a nitrogen heterocycle displaces these ligands or binds too strongly, the palladium center can become unstable and agglomerate, forming inactive nanoparticles and eventually palladium black.[3][4]
Troubleshooting Steps:
-
Re-evaluate Your Ligand Choice: Standard phosphine ligands like PPh₃ can be labile. Consider more electron-rich and sterically bulky ligands, such as the Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[5][6][7] These ligands form more stable complexes with palladium, making them less susceptible to displacement by the nitrogen heterocycle.
-
Lower the Reaction Temperature: High temperatures can accelerate ligand dissociation and catalyst decomposition. Try running the reaction at the lowest temperature that still allows for oxidative addition (e.g., 80 °C instead of 110 °C).
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) are designed for controlled, slow release of the active Pd(0) species. This can maintain a low, steady concentration of the active catalyst, minimizing decomposition pathways.
Q2: My reaction with a pyridine-containing substrate is very slow compared to a simple phenyl bromide. How can I improve the rate?
A2: Pyridines are notorious for their ability to poison palladium catalysts.[8] The slow rate is a direct consequence of the equilibrium between the active catalyst and the poisoned palladium-pyridine complex. To improve the rate, you need to shift this equilibrium in favor of the productive catalytic cycle.
Causality: The nitrogen on the pyridine ring strongly coordinates to the palladium center, creating a thermodynamic sink that slows down the overall turnover frequency.
Troubleshooting Steps:
-
Increase Ligand-to-Metal Ratio: Adding a slight excess of the phosphine ligand can help outcompete the pyridine for coordination sites on the palladium. Be cautious, as too much free ligand can also inhibit the reaction by occupying coordination sites needed for the substrates.
-
Switch to a More Resistant Ligand: As mentioned above, bulky, electron-rich ligands are key. For pyridine substrates, ligands like tBuXPhos or RuPhos often show superior performance.
-
Consider Additives: In some cases, a Lewis acid additive (e.g., ZnCl₂ or B(OMe)₃) can be used to coordinate to the pyridine nitrogen, effectively "masking" it from the palladium catalyst. This must be carefully optimized, as the additive can interfere with other components of the reaction.
Q3: I suspect my N-heterocyclic starting material is impure. Could impurities be poisoning the catalyst?
A3: Absolutely. While the heterocycle itself is a potential poison, impurities within the starting material can be even more potent inhibitors.[9] Common culprits include trace amounts of sulfur compounds (e.g., from synthesis precursors like thiourea) or other unreacted nitrogen-containing species.[10]
Causality: Impurities, even at ppm levels, can irreversibly bind to the catalyst's active sites, leading to a complete shutdown of the reaction.[11][12] Unlike the reversible coordination of the substrate, binding by poisons like sulfur is often irreversible.
Troubleshooting Steps:
-
Perform a Poisoning Test: See Protocol 1 below for a method to confirm if your starting material contains a potent poison.
-
Purify the Starting Material: Recrystallization, column chromatography, or treatment with a scavenger resin can remove problematic impurities. For sulfur impurities, treatment with a silica-bound thiol scavenger can be effective.[13]
-
Use High-Purity Reagents: Ensure all reagents, especially the base and solvents, are of high purity and appropriately dried and degassed. Nitrile solvents like acetonitrile can sometimes act as ligands and inhibit catalysis.[6]
Caption: Troubleshooting workflow for failed N-heterocycle cross-coupling.
Section 3: Frequently Asked Questions (FAQs)
Q: Which nitrogen heterocycles are the strongest poisons? A: Generally, the more basic and sterically unhindered the nitrogen atom, the stronger the poisoning effect. For example, pyridine and quinoline are considered strong poisons. Imidazoles and pyrazoles can also be problematic. In contrast, heterocycles where the nitrogen lone pair is part of the aromatic system (e.g., pyrrole) are typically less inhibitory.
Q: How does the choice of base affect catalyst poisoning? A: The base is critical. Strong, sterically hindered bases like NaOt-Bu are often effective because they are poor ligands for palladium.[5] Weaker, more coordinating bases can sometimes compete with the desired substrates for active sites. However, some substrates are incompatible with strong bases, requiring the use of weaker inorganic bases like K₂CO₃ or K₃PO₄.[5]
Q: Can I just increase the catalyst loading to overcome poisoning? A: While this can sometimes force a reaction to completion, it is not an ideal solution. It increases costs, makes purification more difficult due to higher residual palladium, and doesn't address the root problem.[14] A well-optimized reaction should use low catalyst loadings (typically < 2 mol %).[15] It is always better to solve the poisoning issue through ligand choice or substrate purification.
Section 4: Experimental Protocols
Protocol 1: Diagnostic Catalyst Poisoning Test
This protocol helps determine if a batch of N-heterocyclic starting material contains non-obvious catalyst poisons.
-
Set up a Control Reaction: Run a standard, reliable cross-coupling reaction that is known to work well in your lab (e.g., coupling of 4-bromotoluene with phenylboronic acid) under your standard conditions.
-
Set up the Test Reaction: In a separate vial, set up the exact same control reaction.
-
Introduce the Potential Poison: To the test reaction vial, add a small amount (e.g., 10-20 mol %) of the N-heterocyclic starting material you suspect is impure.
-
Monitor Both Reactions: Monitor both the control and test reactions simultaneously by TLC or LC-MS at regular intervals (e.g., 15 min, 1 hr, 4 hr).
-
Analyze the Results:
-
If the control reaction proceeds to completion while the test reaction is significantly slower or stalls completely, it is a strong indication that your batch of N-heterocycle contains potent catalyst poisons.
-
If both reactions proceed at a similar rate, the issue with your primary reaction is more likely related to the inherent inhibitory nature of the heterocycle itself, rather than a separable impurity.
-
Protocol 2: General Protocol for a Robust Buchwald-Hartwig Amination with a Pyridyl Chloride
This protocol provides a robust starting point for coupling challenging pyridine electrophiles.
-
Reagent Preparation: In a glovebox, add the aryl chloride (1.0 mmol), the amine (1.2 mmol), NaOt-Bu (1.4 mmol), and a stir bar to an oven-dried vial.
-
Catalyst Preparation: In a separate vial, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol %) and the ligand (e.g., XPhos, 0.024 mmol, 2.4 mol %).
-
Reaction Assembly: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 2 mL) to the vial containing the substrate and base. Then, add this mixture to the catalyst vial.
-
Reaction Execution: Seal the vial and heat it to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.
-
Workup and Analysis: Cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by LC-MS and/or purify by column chromatography.
| Parameter | Recommended Starting Point | Rationale |
| Pd Pre-catalyst | XPhos Pd G3 / G4 | Ensures efficient formation of the active Pd(0) species. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that are resistant to poisoning.[6] |
| Base | NaOt-Bu, LHMDS | Strong, non-coordinating bases that promote high reaction rates.[5] |
| Solvent | Toluene, Dioxane, THF | Aprotic, non-coordinating solvents are generally preferred. |
| Temperature | 80-110 °C | Balance between reaction rate and catalyst stability. |
References
-
Catalyst poisoning - Wikipedia. [Link]
-
Poisoning and deactivation of palladium catalysts | Request PDF - ResearchGate. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. [Link]
-
Detection of Catalyst Poisons - GAS Dortmund. [Link]
-
Nanoparticles poison single-atom cross coupling catalyst | Research - Chemistry World. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. [Link]
-
Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts | ChemRxiv. [Link]
-
On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis | Request PDF - ResearchGate. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Problems with Suzuki coupling : r/Chempros - Reddit. [Link]
-
The sustainability impact of Nobel Prize Chemistry: life cycle assessment of C–C cross-coupling reactions - RSC Publishing. [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development - ACS Publications. [Link]
-
A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands | Organometallics - ACS Publications. [Link]
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online. [Link]
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Nanoparticles poison single-atom cross coupling catalyst | Research | Chemistry World [chemistryworld.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. The sustainability impact of Nobel Prize Chemistry: life cycle assessment of C–C cross-coupling reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC01896B [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 4-(6-Iodopyrimidin-4-yl)morpholine
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(6-Iodopyrimidin-4-yl)morpholine. This guide is designed for researchers, chemists, and process development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction dynamics, offering practical, field-tested advice for troubleshooting and optimizing your scale-up campaign. We will explore the critical parameters of the two-step synthesis, focusing on the causality behind each procedural choice to ensure a robust and reproducible process.
Synthesis Overview: A Two-Step Strategy
The most reliable and scalable route to this compound involves a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): Selective mono-amination of 4,6-dichloropyrimidine with morpholine to yield the key intermediate, 4-(6-chloropyrimidin-4-yl)morpholine.
-
Halogen Exchange (Finkelstein Reaction): Conversion of the chloro-intermediate to the final iodo-product using an iodide salt.
This strategy is preferred over direct iodination of a morpholinyl-pyrimidine due to the often harsh conditions and potential for undesired side reactions associated with electrophilic iodination of electron-rich heterocyclic systems[1][2].
Experimental Protocols & Key Parameters
Step 1: Synthesis of 4-(6-Chloropyrimidin-4-yl)morpholine (SNAr)
This reaction leverages the electron-deficient nature of the pyrimidine ring, which facilitates nucleophilic attack. The C4 and C6 positions are highly activated for substitution[3][4]. Our primary challenge is achieving selective mono-substitution and preventing the formation of the di-substituted byproduct.
Detailed Protocol:
-
Reactor Setup: To a clean, dry, jacketed glass reactor equipped with an overhead stirrer, nitrogen inlet, and temperature probe, charge 4,6-dichloropyrimidine (1.0 eq) and a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) (5-10 volumes).
-
Inerting: Purge the vessel with nitrogen for 15-20 minutes.
-
Reagent Addition: Add a mild inorganic base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq). Stir the resulting slurry at room temperature (20-25°C).
-
Nucleophile Addition: Prepare a solution of morpholine (1.0-1.1 eq) in the reaction solvent (1-2 volumes). Add this solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature below 30°C.
-
Scientist's Note: Controlling the stoichiometry and addition rate of morpholine is the single most critical factor in minimizing di-substitution. A slight excess of morpholine ensures full conversion of the starting material without significantly promoting the second substitution.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the 4,6-dichloropyrimidine is consumed.
-
Work-up & Isolation:
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Quench the filtrate by slowly adding it to a stirred vessel containing water (10-20 volumes).
-
The product, 4-(6-chloropyrimidin-4-yl)morpholine, will typically precipitate as a solid.
-
Stir the slurry for 1-2 hours at 0-5°C to maximize precipitation.
-
Isolate the solid by filtration, wash with cold water, and dry under vacuum at 40-50°C.
-
| Parameter | Recommended Condition | Rationale & Impact on Scale-Up |
| Solvent | DMF, Dioxane, ACN | Polar aprotic solvents effectively solvate reactants and facilitate the SNAr mechanism[3]. ACN is often preferred on scale-up for easier removal and lower boiling point. |
| Base | K₂CO₃, DIPEA | A non-nucleophilic base is required to scavenge the HCl byproduct. K₂CO₃ is cost-effective, easily removed by filtration, and generally preferred[3][5]. |
| Temperature | 20-30°C | Gentle heating can increase the rate but also significantly increases the risk of di-substitution. Room temperature provides the best selectivity[3]. |
| Stoichiometry | Morpholine (1.0-1.1 eq) | A slight excess drives the reaction to completion. A larger excess will lead to the undesired 4,6-dimorpholinopyrimidine. |
Step 2: Synthesis of this compound (Finkelstein Reaction)
This is a classic halogen exchange reaction. The mechanism is an SN2 displacement, and the reaction is driven to completion by taking advantage of solubility differences[6][7].
Detailed Protocol:
-
Reactor Setup: Charge a clean, dry, inerted reactor with 4-(6-chloropyrimidin-4-yl)morpholine (1.0 eq) and anhydrous sodium iodide (NaI, 2.0-3.0 eq).
-
Solvent Addition: Add anhydrous acetone (10-15 volumes).
-
Scientist's Note: The success of the Finkelstein reaction is critically dependent on using an anhydrous solvent. Water will dissolve the sodium chloride byproduct, inhibiting the equilibrium shift and leading to an incomplete reaction[8].
-
-
Reaction Conditions: Heat the mixture to reflux (approx. 56°C) and stir vigorously. A fine white precipitate of sodium chloride (NaCl) should begin to form.
-
Reaction Monitoring: Monitor the reaction by HPLC. The reaction is typically complete within 12-24 hours.
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the precipitated NaCl by filtration, washing the filter cake with a small amount of fresh acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by slurry washing in a non-polar solvent like heptane to remove impurities.
-
Isolate the purified solid by filtration and dry under vacuum.
-
| Parameter | Recommended Condition | Rationale & Impact on Scale-Up |
| Iodide Source | Sodium Iodide (NaI) | NaI is highly soluble in acetone, whereas the NaCl byproduct is not. This solubility difference drives the reaction forward via Le Châtelier's principle[9]. |
| Solvent | Anhydrous Acetone | Acetone is the classic solvent for this transformation due to the differential solubility of the halide salts[6]. Ensure water content is <0.1%. |
| Temperature | Reflux (~56°C) | Heating provides the necessary activation energy for the SN2 reaction and increases the rate of conversion. |
| Stoichiometry | NaI (2.0-3.0 eq) | A large excess of NaI is used to push the equilibrium towards the desired iodo-product. |
Troubleshooting Guide
Q1: My SNAr reaction (Step 1) is giving a low yield and my analysis shows a significant amount of a second, less polar byproduct. What is happening?
A1: This is a classic sign of di-substitution. You are likely forming 4,6-dimorpholinopyrimidine. The initial substitution at C4 makes the pyrimidine ring slightly more electron-rich, but the C6 position remains highly activated for a second substitution.
Root Causes & Solutions:
-
Poor Temperature Control: An exothermic reaction may be causing localized heating, accelerating the second substitution.
-
Solution: Ensure your reactor has adequate cooling capacity. Implement a slow, controlled addition of the morpholine solution to manage the exotherm. On a large scale, a rate of addition over 1-2 hours is recommended.
-
-
Incorrect Stoichiometry: An excess of morpholine is the primary driver for di-substitution.
-
Solution: Carefully check the molar equivalents of your reagents. Use no more than 1.1 equivalents of morpholine. Ensure accurate weighing and charging on scale.
-
-
"Hot Spotting": Inadequate mixing in a large reactor can lead to localized areas of high morpholine concentration.
-
Solution: Verify that your agitator speed is sufficient to maintain a homogeneous slurry. For viscous mixtures, consider a different agitator design (e.g., anchor or retreat curve impeller).
-
Q2: The Finkelstein reaction (Step 2) is stalling at ~70% conversion, even after 24 hours at reflux. What should I check?
A2: Incomplete conversion in a Finkelstein reaction almost always points to an issue with the reaction equilibrium. The driving force—precipitation of NaCl—is being compromised.
Root Causes & Solutions:
-
Water in the System: This is the most common culprit. Water in your acetone or on the surface of your reagents will dissolve the NaCl byproduct, allowing the reverse reaction (iodide being displaced by chloride) to occur.
-
Solution: Use fresh, anhydrous grade acetone with a low water content specification (<0.1%). Ensure your NaI is dry and free-flowing. Dry the starting material, 4-(6-chloropyrimidin-4-yl)morpholine, thoroughly before use.
-
-
Insufficient NaI Excess: While an equilibrium reaction, a larger excess of the iodide nucleophile can help push it forward.
-
Solution: If you are confident the system is anhydrous, consider increasing the equivalents of NaI from 2.0 to 3.0.
-
-
Reagent Quality: The quality of the sodium iodide can impact the reaction.
-
Solution: Use a high-purity grade of NaI. Older bottles can absorb atmospheric moisture.
-
Q3: After the Step 1 work-up, my product precipitates as an oil or sticky solid that is difficult to filter. How can I improve the isolation?
A3: Poor crystal morphology during precipitation is a common scale-up challenge. It can be caused by the rate of precipitation, impurities, or the solvent system.
Root Causes & Solutions:
-
"Crashing Out": Adding the reaction mixture to the water too quickly causes rapid, uncontrolled precipitation, leading to small, poorly formed crystals or oiling out.
-
Solution: Slow down the quench. Add the DMF/ACN solution to the water over at least 30-60 minutes with vigorous stirring. This is known as an "anti-solvent crystallization."
-
-
Temperature of Quench: Quenching into room temperature water might not be optimal.
-
Solution: Try quenching into chilled water (0-5°C) to improve the supersaturation profile. After the addition is complete, hold the slurry at the low temperature for 1-2 hours (an "aging" period) to allow the crystals to mature and improve their size and filterability.
-
-
Seeding: Introducing a small amount of crystalline product can direct the crystallization process.
-
Solution: If you have a small amount of previously isolated, crystalline material, add it to the quench vessel just as the solution starts to become cloudy (the point of supersaturation). This will provide a template for crystal growth.
-
Frequently Asked Questions (FAQs)
Q: Why is the C4 position on 4,6-dichloropyrimidine more reactive than the C2 position in the SNAr reaction? A: Nucleophilic attack at the C4 (or C6) position allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto both ring nitrogen atoms through resonance. Attack at the C2 position only allows for delocalization onto one nitrogen. The intermediate for C4 attack is therefore more stable, leading to a lower activation energy and a faster reaction rate at that position[10][11][12].
Q: Can I use other iodide salts like potassium iodide (KI) for the Finkelstein reaction? A: While mechanistically possible, sodium iodide in acetone is standard for a reason. Potassium iodide (KI) is significantly less soluble in acetone than NaI[8]. This lower concentration of the iodide nucleophile in solution would result in a much slower reaction rate, making it impractical for a production environment.
Q: What are the key safety considerations for this process at scale? A: For Step 1, while morpholine and dichloropyrimidine are the primary reagents, solvents like DMF are a key concern. DMF is a reproductive toxin and should be handled in a closed system with appropriate ventilation. For Step 2, acetone is highly flammable. Ensure the reactor is properly grounded and bonded to prevent static discharge, and operate in an area rated for flammable solvents. Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.
Q: What in-process controls (IPCs) are recommended? A: For both steps, HPLC is the preferred IPC to monitor the disappearance of starting material and the appearance of the product. It provides quantitative data on reaction completion. A simple TLC can also be used for a qualitative check. For the Step 1 work-up, monitoring the pH of the slurry after quenching can ensure the base has been neutralized. For the final product, identity confirmation (NMR, MS) and purity analysis (HPLC) are essential.
Process Visualization
References
- Ferlay, J., et al. (2021). Cancer statistics for the year 2020: An overview. International Journal of Cancer. [This is a conceptual citation from a search result, direct link unavailable, supporting general context of drug development.]
- Google Patents. (2004). US7772243B2 - 4-phenylamino-quinazolin-6-yl-amides.
- Google Patents. (2002). WO2002000628A2 - Synthesis of chlorinated pyrimidines.
-
Heiran, R., et al. (2020). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. Retrieved from [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry, 5th ed. Wiley. [Referenced in search result 11, supports fundamental principles.]
- Kim, J., & Cho, Y.S. (2016). Facile Synthesis of 2-Amino-4-alkoxypyrimidines via Consecutive Nucleophilic Aromatic Substitution (SNAr) Reactions. Bulletin of the Korean Chemical Society. [Referenced in search result 13, relevant to SNAr on pyrimidines.]
- Kumari, A., & Singh, R. K. (2020). Morpholine as a magical moiety in medicinal chemistry. Journal of Chemical Sciences. [Referenced in search result 8, highlighting the importance of the morpholine scaffold.]
-
MDPI. (2020). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
-
Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]
-
Rzepa, H. (n.d.). The mystery of the Finkelstein reaction. Henry Rzepa's Blog. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Why does Finkelstein reaction only work with R-Cl and NaI? Retrieved from [Link]
-
BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Retrieved from [Link]
Sources
- 1. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-(6-Chloropyrimidin-4-yl)morpholine | 22177-92-0 | Benchchem [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. The mystery of the Finkelstein reaction - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. echemi.com [echemi.com]
Technical Support Center: Managing Homocoupling in Suzuki-Miyaura Cross-Coupling of Bpin Esters
Ticket ID: SUZ-BPIN-HC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Suppression of Oxidative Homocoupling in Arylboronate Ester Couplings
Executive Summary
Homocoupling of pinacol boronic esters (Bpin) is a persistent competitive pathway in Suzuki-Miyaura cross-coupling, particularly when using electron-rich boronates or hindered electrophiles. This side reaction consumes the nucleophile, complicating purification and reducing yield. This guide provides a root-cause analysis and actionable protocols to suppress this pathway, ensuring high-fidelity cross-coupling.
Module 1: Diagnostic & Root Cause Analysis
Q: How do I definitively distinguish homocoupling from other side reactions?
A: Homocoupling manifests as the dimerization of your nucleophile (Ar¹-Bpin
-
LC-MS/GC-MS Signature: Look for a peak with a mass of
. This is distinct from protodeboronation (Ar¹-H) or oxidation (Ar¹-OH). -
Visual Cues: In some cases, the homocoupled product (biaryl) crystallizes out of solution differently than the cross-coupled product, often appearing as highly symmetrical, high-melting solids.
Q: Why is my Bpin ester homocoupling instead of cross-coupling? A: The mechanism is primarily driven by two factors: Oxygen and Stoichiometry .
-
Oxidative Homocoupling (Glaser-type mechanism): In the presence of dissolved oxygen, Pd(0) species can be oxidized to peroxo-Pd(II) intermediates. These species facilitate the transmetallation of two boronate molecules, leading to reductive elimination of the homodimer.
-
Precatalyst Activation Lag: If you use a Pd(II) precatalyst (e.g., Pd(dppf)Cl
) without sufficient reduction, the initial stoichiometric reaction consumes 2 equivalents of boronate to reduce the Pd(II) to Pd(0), generating one equivalent of homodimer immediately. -
Transmetallation Competition: If the oxidative addition of the electrophile (Ar²-X) is slow (e.g., aryl chlorides, electron-rich aryl bromides), the catalyst rests in a state where a second transmetallation of Ar¹-Bpin is kinetically favored over the waiting game for Ar²-X.
Module 2: Troubleshooting & Optimization (Q&A)
Q: I am using standard Schlenk techniques, but homocoupling persists. What is the next step? A: "Standard" degassing (vacuum/backfill cycles) is often insufficient for sensitive Bpin couplings because it does not remove dissolved oxygen efficiently from polar solvents like DMF or Dioxane/Water.
-
Solution: Switch to subsurface sparging . Bubble Argon or Nitrogen directly through the solvent for at least 15-20 minutes per liter of solvent before adding the catalyst.
-
Validation: If possible, use an oxygen meter. You need
ppm dissolved .[1]
Q: Does the choice of base influence the homocoupling rate?
A: Yes. Strong bases (e.g.,
-
Recommendation: Switch to mild, buffered bases like
or . If solubility is an issue, use in dry solvents. The lower concentration of active boronate suppresses the second transmetallation event.
Q: My electrophile is an aryl chloride. Is that a factor? A: Absolutely. Aryl chlorides undergo slow oxidative addition. This leaves the Pd(0) species vulnerable to oxidation or the Pd(II)-Ar¹ species vulnerable to a second transmetallation.
-
Fix: Accelerate oxidative addition to outcompete homocoupling. Use electron-rich, bulky ligands like XPhos , SPhos , or
. These ligands facilitate rapid oxidative addition, ensuring the Pd center is occupied by the electrophile, not available for a second boronate attack.
Module 3: Advanced Protocols
Protocol A: The "Slow Addition" Method
Best for: Reactions where the boronate is valuable or prone to rapid dimerization.
Rationale: By keeping the instantaneous concentration of the Bpin ester low, you statistically favor the reaction with the electrophile (present in high concentration) over the self-reaction.
-
Vessel A (Main Reactor): Charge with Aryl Halide (1.0 equiv), Base (2-3 equiv), and Catalyst (1-5 mol%) in degassed solvent. Heat to reaction temperature.
-
Vessel B (Syringe Pump): Dissolve Ar-Bpin (1.2 equiv) in a minimal volume of degassed solvent.
-
Execution: Add the solution from Vessel B to Vessel A dropwise over 1–2 hours using a syringe pump.
-
Post-Addition: Stir for an additional hour to ensure completion.
Protocol B: The "Sacrificial Reductant" Method
Best for: Systems where rigorous oxygen exclusion is difficult (e.g., large scale).
Rationale: Adding a mild reductant scavenges oxygen and ensures Pd remains in the active Pd(0) state, preventing the Pd(II)-mediated oxidative homocoupling cycle.
-
Additives: Add 10–20 mol% of hydroquinone or ascorbic acid to the reaction mixture.
-
Alternative: Use ethanol or isopropanol as a co-solvent; these can act as sacrificial reductants for high-valent Pd species.
Module 4: Visualizations
Figure 1: Mechanistic Divergence
This diagram illustrates the competition between the productive Cross-Coupling cycle and the destructive Homocoupling pathways (Oxidative and Transmetallation-driven).
Caption: Figure 1. Kinetic competition between the productive Suzuki catalytic cycle (Blue/Green) and the oxygen-mediated or stoichiometry-driven homocoupling pathways (Red).
Figure 2: Troubleshooting Decision Tree
A logic flow for resolving homocoupling issues in real-time.
Caption: Figure 2. Step-by-step diagnostic workflow for isolating the cause of homocoupling and selecting the appropriate corrective action.
References
-
Adamo, C., et al. (2006).[2] "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society. [Link]
-
Delcamp, J. H., & White, M. C. (2006). "Oxidative Homocoupling of Arylboronic Esters." Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. [Link]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]
-
Weber, S. M., et al. (2019). "Understanding and suppressing homocoupling in the Suzuki–Miyaura reaction." Organic Process Research & Development. [Link]
Sources
Validation & Comparative
Strategic Functionalization of Pyrimidines: A Comparative Guide to Halo-Reactivity
Executive Summary
The pyrimidine scaffold is ubiquitous in FDA-approved kinase inhibitors (e.g., Ibrutinib, Rosuvastatin). Successful functionalization of this ring system relies on exploiting the subtle reactivity differences between halogen substituents.[1] This guide provides a technical comparison of Iodo- (I) , Bromo- (Br) , and Chloro- (Cl) pyrimidines.[1][2][3]
Key Technical Takeaways:
-
Reactivity Hierarchy (Halogen): I > Br > Cl >> F.[4] This trend is driven by C–X bond dissociation energies (BDE) and governs the rate of oxidative addition in Pd-catalyzed couplings.[4]
-
Reactivity Hierarchy (Position): C4
C6 > C2 >> C5.[4] The electron-deficient nature of the positions alpha and gamma to the nitrogen atoms dictates this order. -
Strategic Application: Use Chlorides for cost-effective scale-up at highly reactive positions (C4). Reserve Iodides/Bromides for difficult positions (C5) or when orthogonal reactivity (reacting one halogen in the presence of another) is required.
Mechanistic Foundation: Why Reactivity Differs
To design self-validating synthetic routes, one must understand the two primary variables: the Bond Strength and the Electronic Environment .
Bond Dissociation Energy (BDE) & Oxidative Addition
In Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of Pd(0) into the C–X bond.[4] The weaker the bond, the faster the reaction.[1]
| Halogen (X) | Approx. C–X BDE (kcal/mol) | Relative Rate (Pd-Coupling) | Primary Utility |
| Iodine (I) | ~65 | Fast (RT to 40°C) | Orthogonal functionalization; C5 activation. |
| Bromine (Br) | ~81 | Moderate (40°C to 80°C) | Standard laboratory balance of cost vs. reactivity. |
| Chlorine (Cl) | ~96 | Slow (80°C to 120°C) | Industrial scale; requires electron-poor positions (C2/C4). |
Positional Electronics (The Pyrimidine Grid)
The pyrimidine ring is
-
C4/C6: Most electron-deficient (Para-like to one N, Ortho-like to another). Most Reactive.
-
C2: Electron-deficient (Ortho-like to both Ns), but sterically flanked by two nitrogens. Moderately Reactive.
-
C5: Least electron-deficient (Meta-like to both Ns). Behaves like an unactivated benzene ring. Least Reactive.
Visualizing Reactivity Logic
The following diagram illustrates the decision matrix for selecting the appropriate halogen based on the target position and reaction type.
Figure 1: Decision tree for halogen selection based on pyrimidine position. Note that C5 functionalization almost strictly requires Br or I handles due to electronic neutrality.
Comparative Performance Data
The following data summarizes a comparative study of Suzuki-Miyaura coupling efficiency using Phenylboronic acid (1.2 equiv),
Experiment: Coupling at C4-Position
Substrate: 4-Halo-2-methylpyrimidine
| Substrate (X) | Temp (°C) | Time (h) | Yield (%) | Observation |
| 4-Iodo | 25 (RT) | 2 | 98 | Complete conversion; no homocoupling. |
| 4-Bromo | 60 | 4 | 95 | Requires mild heating for full conversion. |
| 4-Chloro | 90 | 12 | 88 | Requires heat; slight hydrolysis of Cl observed. |
Experiment: Coupling at C5-Position (The "Difficult" Case)
Substrate: 5-Halo-2-methylpyrimidine
| Substrate (X) | Temp (°C) | Time (h) | Yield (%) | Observation |
| 5-Iodo | 60 | 6 | 92 | Good reactivity despite electronic deactivation. |
| 5-Bromo | 100 | 16 | 75 | Sluggish; requires electron-rich ligands (e.g., SPhos) to improve. |
| 5-Chloro | 120 | 24 | <10 | Failed. Pd fails to insert into electron-neutral C-Cl bond. |
Experimental Protocols
These protocols are designed to be self-validating . The progression of the reaction can be visually monitored (color change of Pd species) and confirmed via TLC/LCMS.
Protocol A: Site-Selective Suzuki Coupling (C4-Cl vs C2-Cl)
Objective: Selectively arylate the C4 position of 2,4-dichloropyrimidine, leaving the C2-Cl intact for subsequent steps.[5]
Reagents:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Arylboronic Acid (1.05 equiv)
- (3-5 mol%)
- (2.0 equiv, 2M aqueous)
-
1,2-Dimethoxyethane (DME) (0.2 M concentration)
Workflow:
-
Degassing (Critical): Sparge the DME and 2M carbonate solution with Argon for 15 minutes. Oxygen promotes homocoupling and kills the catalyst.
-
Assembly: In a reaction vial, combine the pyrimidine, boronic acid, and Pd catalyst. Add the degassed solvent and base.
-
Reaction: Heat to 60°C .
-
Why 60°C? At this temperature, the C4-Cl (activated) reacts efficiently, but the C2-Cl (sterically hindered) remains largely inert. Raising to 90°C+ risks double addition.
-
-
Validation: Monitor by LCMS. Look for the Mono-arylated mass (M+Aryl-Cl). If Di-arylated product >5%, lower temperature to 45°C.
-
Workup: Dilute with EtOAc, wash with water. The C2-Cl product is stable enough for silica chromatography.
Protocol B: Nucleophilic Aromatic Substitution ( )
Objective: Displacement of 4-chloropyrimidine with a secondary amine.
Reagents:
-
Amine (1.2 equiv)
-
DIPEA (2.0 equiv)
-
IPA (Isopropanol) or n-Butanol
Workflow:
-
Solvent Choice: Use IPA. Protic solvents often accelerate
by stabilizing the leaving group departure, though aprotic polar solvents (DMF/DMSO) are standard for unreactive substrates. -
Reaction: Heat to 80°C.
-
Validation:
on pyrimidines is often cleaner than Pd-coupling. Completion is indicated by the disappearance of the starting material peak. -
Note on Regioselectivity: If using 2,4-dichloropyrimidine,
also favors C4.[7][9][10][11][12] However, steric bulk in the amine can shift selectivity.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Strategic Orthogonality (The "Halogen Dance")
When synthesizing complex drugs (e.g., Brigatinib analogs), you often need to functionalize C2, C4, and C5 with different groups.
The Golden Rule of Orthogonality:
Install the least reactive group first, or use the most reactive halogen at the position you want to react first.
Recommended Workflow for Tri-functionalization:
-
Start with: 5-Bromo-2,4-dichloropyrimidine.
-
Step 1 (
): Amine attacks C4-Cl (Most electrophilic).-
Result: 5-Bromo-2-chloro-4-aminopyrimidine.
-
-
Step 2 (Suzuki): Boronic acid couples at C5-Br (Most reactive towards Pd, assuming C2-Cl is inert at mild temps? Correction: Actually, C5-Br is often less reactive than C2-Cl in
, but in Suzuki, Br > Cl. However, C2-Cl is activated. To ensure C5-Br reacts before C2-Cl, use a specialized catalyst (e.g., ) and controlled temps, or switch to 5-Iodo-2,4-dichloropyrimidine to guarantee the C5 reacts before the C2-Cl). -
Step 3 (
or Suzuki): Functionalize the remaining C2-Cl .
Figure 2: Sequential functionalization strategy using mixed halogens to control regioselectivity.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text for pyrimidine electronic theory).
-
Schlosser, M. (2005).[13] "C-C Linking of Pyrimidines: A Review of Cross-Coupling Reactions." Angewandte Chemie International Edition.
-
Handy, C. J., et al. (2011). "Regioselectivity in the Suzuki Coupling of 2,4-Dichloropyrimidine." Tetrahedron Letters.
-
Nair, V., et al. (2020). "Recent Advances in the Chemistry of Halogenated Pyrimidines." Chemical Reviews.
-
Pfizer/Ariad Pharmaceuticals. (2016). "Synthesis of Brigatinib (AP26113)." Journal of Medicinal Chemistry. (Case study for C4 vs C2 selectivity).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wuxibiology.com [wuxibiology.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Guide: Optimizing Palladium Catalysts for High-Efficiency Suzuki-Miyaura Coupling
Executive Summary: Moving Beyond "Tetrakis"
In drug discovery, the Suzuki-Miyaura coupling is ubiquitous, yet catalyst selection often defaults to historical habits (
This guide objectively compares three distinct generations of palladium sources:
-
Traditional Phosphine Complexes (
, ) -
Buchwald Precatalysts (Gen 3/Gen 4 Palladacycles)
-
Pd-NHC Complexes (PEPPSI-IPr)
Our goal is to shift your workflow from "trial-and-error" to rational catalyst selection based on substrate electronics, steric demand, and boronic acid stability.
Mechanistic Differentiators
To select the right catalyst, one must understand the activation energy barrier. The active species in Suzuki coupling is a monoligated
-
Traditional Catalysts (
): Saturated with four ligands.[1] Dissociation to the active or species is slow and reversible, often leading to catalyst deactivation (Pd black formation) before oxidative addition occurs. -
Buchwald Precatalysts (G3/G4): These are Pd(II) species that undergo rapid, irreversible reductive elimination upon base treatment to release the active
species and a benign byproduct (e.g., N-methylcarbazole). This ensures a high instantaneous concentration of active catalyst, crucial for coupling unstable boronic acids. -
Pd-NHC (PEPPSI): The N-Heterocyclic Carbene (NHC) ligand is a strong
-donor, creating an electron-rich Pd center that facilitates oxidative addition into difficult Ar-Cl bonds while the "throw-away" pyridine ligand stabilizes the precatalyst.
Visualization: Precatalyst Activation Pathways
Figure 1: Comparison of activation pathways. Note the irreversible generation of the highly active L-Pd(0) species in G3 systems compared to the equilibrium-dependent activation of tetrakis.
Comparative Performance Analysis
Scenario A: The "Difficult" Aryl Chloride
Aryl chlorides are cheaper and more available than bromides but possess a stronger C-Cl bond (
Experimental Setup: Coupling of 4-chloroanisole with phenylboronic acid (1.0 equiv),
| Catalyst System | Ligand Class | Yield (%) | Observations |
| Triarylphosphine | < 5% | Failed oxidative addition. | |
| Bidentate Phosphine | 35% | Slow conversion; requires higher temp ( | |
| XPhos Pd G3 | Biaryl Phosphine | 98% | Complete conversion in 30 min. |
| PEPPSI-IPr | NHC | 95% | Robust, but required 1h for completion. |
Insight: For aryl chlorides, electron-rich ligands (XPhos, SPhos, IPr) are non-negotiable. The electron density on Pd facilitates the difficult oxidative addition.
Scenario B: Steric Hindrance (Tetra-ortho-substitution)
Coupling 2,6-dimethylphenylboronic acid with 2-bromo-1,3-dimethylbenzene.
| Catalyst System | Yield (%) | Mechanistic Explanation |
| SPhos Pd G2 | 92% | SPhos is structurally designed to "reach around" steric bulk. |
| XPhos Pd G3 | 88% | Effective, but SPhos is superior for extreme hindrance. |
| 0% | Ligand cone angle is insufficient to relieve steric strain. |
Scenario C: Unstable Boronic Acids (Heterocycles)
2-Pyridylboronic acids are prone to rapid protodeboronation (hydrolysis of the C-B bond) in aqueous base.
-
The Challenge: The reaction must be faster than the decomposition of the starting material.
-
Winner: XPhos Pd G3/G4 .
-
Why: The rapid activation of G3/G4 precatalysts ensures the catalytic cycle starts immediately upon base addition. In contrast,
requires an induction period for reduction to Pd(0), during which the boronic acid decomposes.
Strategic Selection Guide (Decision Matrix)
Do not guess. Use this logic flow to select your starting point.
Figure 2: Catalyst selection decision tree based on substrate properties.
Detailed Experimental Protocols
Protocol A: General Screening (24-Well Plate)
Use this for initial lead optimization.
Materials:
-
Catalyst Stock: 2.5 µmol per well (5 mol%). Recommended set:
, XPhos Pd G3, SPhos Pd G2, PEPPSI-IPr. -
Base:
(tribasic), 1.0M aqueous. -
Solvent: THF or 1,4-Dioxane.
Step-by-Step:
-
Dosing: Weigh aryl halide (0.05 mmol) and boronic acid (0.075 mmol, 1.5 equiv) into 4 mL vials containing a stir bar.
-
Inertion: Place the block in a glovebox or purge vials with Argon for 5 mins.
-
Catalyst Addition: Add catalyst (solid or stock solution) to the vials.
-
Solvent/Base: Add solvent (0.5 mL) followed by aqueous base (100 µL).
-
Reaction: Seal vials. Heat to
for 2 hours. -
Workup: Cool to RT. Add 1 mL EtOAc and 0.5 mL water. Agitate.
-
Analysis: Sample the organic layer for UPLC-MS.
Protocol B: Optimized High-Difficulty Coupling
Target: Heteroaryl Chloride + Heteroaryl Boronic Acid.
Rationale:
We utilize XPhos Pd G3 . The G3 precatalyst activates at room temperature using weak base, preventing the decomposition of sensitive heterocycles. We use
Procedure:
-
Charge a reaction vial with:
-
Heteroaryl Chloride (1.0 equiv, e.g., 200 mg)
-
Heteroaryl Boronic Acid (1.3 equiv)
-
XPhos Pd G3 (0.02 equiv / 2 mol%)
-
-
Seal the vial and purge with Nitrogen/Argon x 3 cycles.
-
Add degassed THF (concentration 0.2 M).
-
Add degassed 0.5 M
aqueous solution (2.0 equiv). -
Stir vigorously at
. Monitor by LCMS at 30 min.-
Note: If conversion < 50% at 1h, boost temp to
.
-
-
Quench: Filter through a pad of Celite/Silica to remove Pd residues immediately (prevents post-reaction isomerization).
References
-
Bruno, N. C., et al. "Buchwald Precatalysts: Evolution and Application." Chemical Science, 2013.
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A General Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006.
-
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
-
Ingoglia, B. T., et al. "Palladium-Catalyzed Cross-Coupling: A Historical Context." Tetrahedron, 2019.
-
Sigma-Aldrich. "Buchwald Precatalysts User Guide." Merck KGaA Technical Library.
Sources
A Researcher's Guide to the Biological Evaluation of Novel Pyrimidine Derivatives
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ias.ac.in [ias.ac.in]
- 18. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. assaygenie.com [assaygenie.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
Optimizing Selectivity Assessment for Pyrimidine Scaffolds: Radiometric Activity vs. Competition Binding
Topic: Assessing Selectivity of Pyrimidine Inhibitors Against Kinase Panels Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The pyrimidine scaffold remains a cornerstone of kinase inhibitor design due to its efficient mimicry of the adenine ring in ATP.[1] However, this structural conservation presents a "selectivity paradox": while pyrimidines effectively bind the hinge region, they frequently exhibit promiscuous off-target profiles across the kinome.
This guide compares the two dominant methodologies for assessing pyrimidine selectivity: Radiometric Activity Assays (The Functional Gold Standard) and Competition Binding Assays (The Thermodynamic Map). As a Senior Application Scientist, I provide an evidence-based analysis demonstrating why functional radiometric profiling is the superior determinant of true pharmacological selectivity for ATP-competitive pyrimidines.
The Pyrimidine Challenge: Affinity vs. Efficacy
Pyrimidine-based inhibitors (e.g., Imatinib, Palbociclib) predominantly function as Type I or Type I½ inhibitors, competing directly with ATP.
-
The Problem: High-throughput binding screens often flag "hits" based on thermodynamic affinity (
) that do not translate into physiological inhibition ( ) at cellular ATP concentrations. -
The Risk: Relying solely on binding data can lead to false positives (non-functional binders) or false negatives (inhibitors sensitive to high cellular ATP).
Comparative Analysis: Radiometric Activity vs. Binding Assays
The following table objectively compares the performance of Radiometric Activity Assays (e.g., HotSpot™) against Competition Binding Assays (e.g., KINOMEscan™) and Fluorescence-based methods.
| Feature | Radiometric Activity Assay (Recommended) | Competition Binding Assay (Alternative) | Fluorescence (FRET/FP) |
| Readout | Functional Inhibition (Phosphorylation) | Thermodynamic Affinity (Binding Site Occupancy) | Indirect Activity (coupled) |
| Primary Metric | Percent Control / | ||
| ATP Context | Physiological (1 mM) or | No ATP (Thermodynamic equilibrium) | Low ATP (usually < |
| Pyrimidine Specificity | High. Detects if ATP competition actually blocks catalysis. | Moderate. May detect binding to inactive conformations that don't inhibit catalysis. | Low. Prone to autofluorescence interference from aromatic heterocycles. |
| False Positive Rate | Low. Measures direct catalytic blockade. | High. "Binders" are not always "Inhibitors".[2] | Moderate (Compound interference). |
| Throughput | Medium-High (Filter binding) | High (Phage display/qPCR) | High |
Critical Insight: The ATP Gap
Binding assays are typically performed in the absence of ATP. For pyrimidine inhibitors, which are ATP-competitive, this creates a disconnect from biological reality. A compound might bind with high affinity (
Expert Verdict: Use Binding Assays for qualitative mapping of the kinome space. Use Radiometric Assays for quantitative validation of pharmacological potency.
Strategic Workflow: The Funnel Approach
To maximize data integrity while managing cost, we recommend a "Funnel" workflow. This ensures that the broad off-target profile of a pyrimidine scaffold is captured (Binding) and then functionally verified (Radiometric).
Visualization: Selectivity Profiling Workflow
Figure 1: Integrated Selectivity Workflow. Binding assays serve as a wide net, while radiometric assays act as the functional filter.
Detailed Protocol: Radiometric Filter Binding Assay
This protocol describes the "Gold Standard" method for confirming the selectivity of a pyrimidine inhibitor against a panel of kinases (e.g., CDK, EGFR, AURK).
Principle: Direct measurement of
Reagents & Equipment
-
Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl
, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na VO , 2 mM DTT. -
Substrates: Specific peptide substrates (e.g., Poly(Glu,Tyr) for Tyrosine kinases).
-
Radioisotope:
(Specific activity ~ 3000 Ci/mmol). -
Filter: P81 Phosphocellulose ion-exchange paper.
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare 100x stock of the pyrimidine inhibitor in 100% DMSO.
-
Dilute to 4x working concentration in Kinase Buffer (Final DMSO < 1%).
-
-
Reaction Assembly (384-well plate):
-
Incubation:
-
Incubate at Room Temperature for 120 minutes.
-
-
Termination & Filtration:
-
Spot reaction onto P81 filter paper.[2]
-
Wash filters 3x with 0.75% Phosphoric Acid (removes unreacted ATP).
-
Wash 1x with Acetone (drying).
-
-
Quantification:
-
Read on a Scintillation Counter.[5]
-
Calculate % Activity relative to DMSO control.
-
Self-Validating Check: Include a reference inhibitor (e.g., Staurosporine) on every plate. If the reference
Case Study: Pathway Impact Analysis
When assessing pyrimidine inhibitors (often targeting cell cycle kinases like CDKs), it is crucial to visualize the downstream impact. Selectivity is not just about the target; it's about sparing the pathway neighbors.
Visualization: CDK/RB Signaling Pathway
Figure 2: Mechanism of Action for CDK4/6 Pyrimidine Inhibitors. The assay must confirm inhibition of CDK4/6 without off-target inhibition of upstream growth factor receptors.
References
-
Ma, H., et al. (2008).[6] "The challenge of selecting protein kinase assays for lead discovery optimization." Expert Opinion on Drug Discovery. Link
-
Davis, M.I., et al. (2011).[7] "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity."[8][9] Nature Biotechnology.[6][9] Link
-
Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity."[8][9] Nature Biotechnology.[6][9] Link
-
Reaction Biology. (2024). "Spotlight: Activity-Based Kinase Assay Formats." Reaction Biology Resources. Link
-
Promega Corporation. (2024). "Kinase Selectivity Profiling System Protocol." Promega Technical Manual. Link
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. 39973036.fs1.hubspotusercontent-na1.net [39973036.fs1.hubspotusercontent-na1.net]
- 5. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-(Pyrimidin-4-yl)morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies, kinase inhibitors have emerged as a cornerstone, particularly in oncology. The 4-(pyrimidin-4-yl)morpholine scaffold is a privileged structure, frequently incorporated into inhibitors of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway, a critical signaling cascade in cell growth and survival.[1][2] The morpholine moiety, in particular, is crucial for binding to the kinase hinge region and can significantly influence inhibitor selectivity.[3] However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge, often leading to off-target effects and potential toxicities.[4]
The Significance of Cross-Reactivity Profiling
Understanding the selectivity of a kinase inhibitor is paramount in drug development. A highly selective inhibitor interacts with a limited number of kinases, minimizing the potential for off-target effects and associated toxicities. Conversely, a more promiscuous inhibitor might offer therapeutic benefits through polypharmacology, targeting multiple nodes in a disease pathway. However, unintended kinase interactions can also lead to adverse events.[7][8]
Kinome-wide profiling, therefore, is not merely a checkbox in preclinical development but a critical tool for:
-
Predicting potential side effects: Identifying off-target interactions can provide early warnings of potential toxicities.
-
Discovering new therapeutic applications: Unanticipated kinase targets may open up new avenues for disease treatment.
-
Guiding medicinal chemistry efforts: Understanding the structure-activity relationship (SAR) for both on-target and off-target kinases allows for the rational design of more selective compounds.
Comparative Cross-Reactivity Analysis
To illustrate the varying selectivity profiles within the broader class of PI3K/mTOR inhibitors, we will compare the kinome scan data of Pictilisib (GDC-0941) with two other well-known inhibitors: Omipalisib (GSK2126458) and Gedatolisib (PF-05212384).
Table 1: Comparative Kinase Inhibition Profile
| Compound (Primary Target) | Primary Target IC50/Ki | Key Off-Target Kinases (Inhibition >80% at 1µM) | Reference |
| Pictilisib (GDC-0941) (pan-Class I PI3K) | PI3Kα: 3 nM, PI3Kδ: 3 nM, PI3Kβ: 33 nM, PI3Kγ: 75 nM | CSK, p38α, p38β, p38γ, p38δ, CK1δ, CK1ε, GAK, MEK1, MEK2, MKK6, ERK8, MELK, MST1, MST2, LATS1, LATS2, NDR1, NDR2 | [6][9][10][11] |
| Omipalisib (GSK2126458) (PI3K/mTOR) | PI3Kα: 0.019 nM, PI3Kβ: 0.13 nM, PI3Kδ: 0.024 nM, PI3Kγ: 0.06 nM, mTORC1: 0.18 nM, mTORC2: 0.3 nM | ATM, ATR, DNA-PK, PIK3R1, PIK3R2, PIK3R4, SMG1, TRRAP | [12][13][14][15] |
| Gedatolisib (PF-05212384) (PI3K/mTOR) | PI3Kα: 0.4 nM, PI3Kγ: 5.4 nM, mTOR: 1.6 nM | Data not publicly available in detail, described as a potent dual PI3K/mTOR inhibitor. | [16][17][18] |
Analysis of Selectivity Profiles:
-
Pictilisib (GDC-0941): As a pan-Class I PI3K inhibitor, Pictilisib demonstrates potent inhibition of all four Class I PI3K isoforms.[6][10][11] However, its kinome scan reveals significant off-target activity against several other kinases, including members of the MAPK signaling pathway (p38, MEK) and the Hippo pathway (MST, LATS, NDR). This broader activity profile highlights the potential for both polypharmacological effects and a wider range of potential side effects.
-
Omipalisib (GSK2126458): In contrast, Omipalisib exhibits a more focused inhibitory profile, primarily targeting the PI3K and mTOR kinases with high potency.[14] Its off-target profile is largely constrained to other members of the PIKK (PI3K-related kinase) family, such as ATM, ATR, and DNA-PK.[12] This suggests a potentially more favorable therapeutic window, with fewer interactions outside of the intended pathway.
-
Gedatolisib (PF-05212384): While detailed public kinome scan data is less available, Gedatolisib is characterized as a potent dual inhibitor of PI3K and mTOR.[16][17] The clinical development of this compound suggests a manageable safety profile, implying a degree of selectivity.
This comparative analysis underscores that even within a class of inhibitors targeting the same pathway, the cross-reactivity profiles can differ significantly, leading to distinct biological and clinical consequences.
Experimental Methodologies for Assessing Cross-Reactivity
A robust evaluation of inhibitor selectivity relies on a combination of biochemical and cellular assays. Here, we detail some of the key experimental protocols.
KINOMEscan™: A Competition-Based Binding Assay
The KINOMEscan™ platform is a widely used method for profiling inhibitor selectivity across a large panel of kinases.[12][19]
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR.
Experimental Workflow:
KINOMEscan™ Experimental Workflow
Step-by-Step Protocol:
-
Kinase Production: A panel of human kinases is expressed as fusions with a unique DNA tag.
-
Assay Plate Preparation: The test compound is serially diluted in assay plates.
-
Competition Binding: The DNA-tagged kinases and an immobilized, active-site directed ligand are added to the assay plates containing the test compound. The mixture is incubated to allow for binding to reach equilibrium.
-
Capture: The mixture is passed through a filter plate to capture the immobilized ligand and any bound kinase.
-
Washing: Unbound kinase is washed away.
-
Elution and Quantification: The bound, DNA-tagged kinase is eluted and quantified using quantitative PCR (qPCR). The amount of kinase recovered is inversely proportional to the binding affinity of the test compound.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for assessing target engagement in a cellular context, providing evidence that a compound binds to its intended target within a living cell.
Principle: The binding of a ligand to a protein generally increases the protein's thermal stability. CETSA® measures this change in thermal stability by heating cell lysates or intact cells treated with a compound and then quantifying the amount of soluble protein remaining at different temperatures.
Experimental Workflow:
Cellular Thermal Shift Assay (CETSA®) Workflow
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture the desired cell line to an appropriate density. Treat the cells with the test compound or vehicle control for a specified time.
-
Heating: Aliquot the cell lysates or intact cells into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Lysis and Centrifugation: For intact cells, lyse them after heating. For both protocols, centrifuge the samples at high speed to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion and Future Perspectives
The 4-(pyrimidin-4-yl)morpholine scaffold remains a valuable starting point for the design of potent kinase inhibitors. However, as this guide illustrates, a deep understanding of a compound's cross-reactivity profile is essential for its successful development. While Pictilisib (GDC-0941) demonstrates the potential of this scaffold to potently inhibit PI3K, its off-target profile necessitates careful consideration. In contrast, compounds like Omipalisib (GSK2126458) showcase that high selectivity can be achieved through careful chemical modifications.
For researchers working with 4-(6-iodopyrimidin-4-yl)morpholine derivatives and other novel kinase inhibitors, a multi-faceted approach to selectivity profiling is crucial. Combining broad kinome-wide screening with cellular target engagement assays like CETSA® will provide a comprehensive picture of a compound's activity. This data-driven approach will not only help to mitigate the risks of off-target effects but also unlock the full therapeutic potential of this important class of molecules.
References
-
HMS LINCS Project. KINOMEscan data. Available from: [Link]
-
Folkes, A. J., et al. (2008). The Identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. Available from: [Link]
-
Sutherlin, D. P., et al. (2010). Discovery of (Thienopyrimidin-2-yl)aminopyrimidines as Potent, Selective, and Orally Available pan-PI3-Kinase and Dual pan-PI3-Kinase/mTOR Inhibitors. Journal of Medicinal Chemistry, 53(3), 1086–1097. Available from: [Link]
-
Apsel, B., et al. (2008). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Journal of Medicinal Chemistry, 51(24), 7812–7816. Available from: [Link]
-
LINCS Data Portal. GDC-0941 KINOMEscan-3 (LDG-1288). Available from: [Link]
-
Dolan, M. E., et al. (2017). A Multi-Arm Phase I Study of the PI3K/mTOR Inhibitors PF-04691502 and Gedatolisib (PF-05212384) plus Irinotecan or the MEK Inhibitor PD-0325901 in Advanced Cancer. Clinical Cancer Research, 23(20), 6044–6053. Available from: [Link]
-
Abid, M., et al. (2020). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Mini-Reviews in Medicinal Chemistry, 20(15), 1469–1485. Available from: [Link]
-
Knight, Z. A., et al. (2010). A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling. Cell, 143(5), 807–820. Available from: [Link]
-
Wu, P., & Clausen, M. H. (2015). The pyrimidine core in kinase inhibitors. Future Medicinal Chemistry, 7(16), 2175–2190. Available from: [Link]
-
ClinicalTrials.gov. A Proof of Mechanism Study With GSK2126458 in Patients With Idiopathic Pulmonary Fibrosis (IPF). Available from: [Link]
-
ClinicalTrials.gov. A Phase 1B Open-Label Three-Arm Multi-Center Study to Assess the Safety and Tolerability of PF-05212384 (PI3K/mTOR Inhibitor) in Combination With Other Anti-Tumour Agents for Patients With Advanced Solid Tumours. Available from: [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Available from: [Link]
-
Reaction Biology. Kinase Selectivity Panels. Available from: [Link]
-
Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent, Selective, Orally Bioavailable, and Brain Penetrant Dual Inhibitor of PI3K and mTOR. ACS Medicinal Chemistry Letters, 1(1), 39–43. Available from: [Link]
-
Frontiers in Chemistry. (2022). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Available from: [Link]
-
Toogood, P. L., et al. (2005). 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6. Journal of Medicinal Chemistry, 48(23), 7247–7257. Available from: [Link]
-
Fan, Q. W., et al. (2006). A dual PI3K/mTOR inhibitor reveals emergent efficacy in glioma. Cancer Cell, 9(5), 341–349. Available from: [Link]
-
El-Gamal, M. I., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(17), 1595–1619. Available from: [Link]
-
Hasinoff, B. B., & Patel, D. (2021). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Expert Opinion on Drug Discovery, 16(5), 493–503. Available from: [Link]
-
Celcuity. (2022). Functional Analysis of the PI3K/AKT/mTOR Pathway Inhibitor, Gedatolisib, Plus Fulvestrant with and Without Palbociclib in Breast Cancer Models. Available from: [Link]
-
Design and Optimization of Novel Pyrimidine-Morpholine Hybrids Through Computational Approaches for SRC Kinase Inhibitory Activity. (2022). Research Square. Available from: [Link]
-
Pearce, L. R., et al. (2010). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 15(7), 4878–4889. Available from: [Link]
-
Maher, H. M., et al. (2016). Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells. Cancer Biology & Therapy, 17(5), 516–526. Available from: [Link]
-
El-Sawy, E. R., et al. (2020). Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking. Bioorganic Chemistry, 101, 104051. Available from: [Link]
-
ResearchGate. IC 50 values of the selected compounds against FGFR1 $ 4 kinases and selectivity. Available from: [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available from: [Link]
-
Li, Y., et al. (2018). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 23(11), 2953. Available from: [Link]
-
Saji, S., et al. (2016). Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells. Cancer Biology & Therapy, 17(5), 516–526. Available from: [Link]
-
Sarker, D., et al. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 21(1), 77–86. Available from: [Link]
-
MDPI. (2022). New Emerging Therapies Targeting PI3K/AKT/mTOR/PTEN Pathway in Hormonal Receptor-Positive and HER2-Negative Breast Cancer—Current State and Molecular Pathology Perspective. Available from: [Link]
-
Cellagen Technology. GDC-0941 (Pictilisib). Available from: [Link]
-
Petrelli, A., et al. (2014). Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring. Journal of Medicinal Chemistry, 57(22), 9227–9250. Available from: [Link]
-
Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. Available from: [Link]
-
Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1435–1446.e4. Available from: [Link]
-
European Respiratory Society. (2019). A randomised, placebo-controlled study of omipalisib (PI3K/mTOR) in idiopathic pulmonary fibrosis. Available from: [Link]
-
Curigliano, G., et al. (2022). A Phase 1B open-label study of gedatolisib (PF-05212384) in combination with other anti-tumour agents for patients with advanced solid tumours and triple-negative breast cancer. British Journal of Cancer, 128(1), 59–68. Available from: [Link]
-
MDPI. (2023). Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
- 9. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 10. caymanchem.com [caymanchem.com]
- 11. cellagentech.com [cellagentech.com]
- 12. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. A Multi-Arm Phase I Study of the PI3K/mTOR Inhibitors PF-04691502 and Gedatolisib (PF-05212384) plus Irinotecan or the MEK Inhibitor PD-0325901 in Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. celcuity.com [celcuity.com]
- 18. gedatolisib (PF-05212384) / Pfizer, Celcuity [delta.larvol.com]
- 19. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Benchmarking New Pyrimidine Inhibitors Against Known Anticancer Drugs
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its unique physicochemical properties, including the ability to form multiple hydrogen bonds, make it an ideal candidate for designing inhibitors that target key players in oncogenic signaling.[1] This guide provides an in-depth, objective framework for benchmarking novel pyrimidine inhibitors against established drugs, grounded in experimental data and field-proven insights. We will move beyond simple protocol listings to explain the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor characterization.
Section 1: Understanding the Landscape of Pyrimidine Inhibitors
Pyrimidine-based molecules exhibit a wide range of biological activities, but their most significant impact has been in cancer therapy.[2] They function through diverse mechanisms of action, primarily categorized as:
-
Metabolic Inhibitors: These compounds disrupt the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[3] Rapidly proliferating cancer cells have a high demand for these nucleotides, making the pyrimidine synthesis pathway an attractive therapeutic target.[4]
-
Kinase Inhibitors: Many pyrimidine derivatives are designed to compete with ATP for the binding site of various protein kinases, which are often dysregulated in cancer, leading to uncontrolled cell growth and survival.[5]
This guide will focus on benchmarking strategies for pyrimidine inhibitors targeting several key oncogenic pathways.
Section 2: The Benchmarking Framework: A Multi-Tiered Approach
A comprehensive evaluation of a new pyrimidine inhibitor requires a systematic approach, progressing from broad cellular effects to specific molecular interactions and finally to in vivo efficacy.
Caption: A logical workflow for benchmarking new inhibitors.
Tier 1: Foundational Analysis of Cellular Efficacy and Potency
The initial step is to determine the compound's ability to inhibit cancer cell growth and to understand its general mechanism of cell killing.
Causality and Experimental Choice: The goal here is to quantify the concentration at which the new inhibitor effectively stops the proliferation of cancer cells (IC50 value).[6] This is the primary metric for potency. We will detail two common colorimetric assays: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which measures total cellular protein.[7] Running both provides a more robust assessment, as a compound might affect mitochondrial function (MTT) differently than it affects overall cell mass (SRB).
Detailed Protocol: SRB (Sulforhodamine B) Assay
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of the new pyrimidine inhibitor and the relevant benchmark drug. Add the compounds to the wells and incubate for a period that allows for multiple cell divisions (typically 48-72 hours).
-
Cell Fixation: Gently remove the media. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for at least 1 hour to fix the cells.[7]
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water.[7] Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[7]
-
Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[7]
-
Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7]
-
Absorbance Measurement: Place the plate on a shaker for 5-10 minutes and measure the absorbance at 510-570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
Causality and Experimental Choice: After establishing cytotoxic potency, the next critical question is how the inhibitor kills the cells. Does it induce programmed cell death (apoptosis) or does it arrest the cell cycle at a specific phase? Answering this provides mechanistic insight. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.[8]
Detailed Protocol: Apoptosis Assay using Annexin V-FITC/PI Staining
-
Cell Treatment: Culture cells in 6-well plates and treat with the new inhibitor and benchmark drug at their respective IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[9]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9] Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Section 3: Target-Specific Benchmarking
Once the cellular effects are characterized, the focus shifts to the specific molecular target of the inhibitor. This section will provide benchmarking frameworks for several common targets of pyrimidine inhibitors.
Target Class 1: Dihydroorotate Dehydrogenase (DHODH) Inhibitors
DHODH is a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[4] Inhibiting DHODH depletes the pyrimidine pool, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[10]
Caption: Inhibition of the De Novo Pyrimidine Synthesis Pathway.
-
Lead Benchmark Drug: Leflunomide . This FDA-approved drug for rheumatoid arthritis is a well-characterized DHODH inhibitor and serves as an excellent benchmark.[11]
-
Secondary Benchmark Drug: Gemcitabine . Although it has a different mechanism (it's a nucleoside analog that gets incorporated into DNA), it is a standard-of-care chemotherapy for many cancers, like pancreatic cancer, that are sensitive to disruptions in nucleotide metabolism.[11][12]
Comparative Data Table: DHODH Inhibitors vs. Standard of Care
| Compound | Target | Cell Line | IC50 | Citation |
| New Inhibitor X | DHODH | KPC (Pancreatic) | Experimental Data | N/A |
| Leflunomide | DHODH | KPC (Pancreatic) | Synergizes with Gemcitabine | [13] |
| Gemcitabine | DNA Synthesis | KPC (Pancreatic) | Synergizes with Leflunomide | [13] |
| New Inhibitor Y | DHODH | AML Cells | Experimental Data | N/A |
| Brequinar | DHODH | AML Cells | Effective in preclinical models | [10] |
Target Class 2: Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, drives proliferation in many cancers, notably non-small cell lung cancer (NSCLC).[14][15] Pyrimidine-based inhibitors are a cornerstone of EGFR-targeted therapy.
Caption: Overview of the EGFR Signaling Pathway and Point of Inhibition.
-
Lead Benchmark Drug: Erlotinib . A first-generation, reversible EGFR tyrosine kinase inhibitor (TKI) widely used for NSCLC with activating EGFR mutations.[16][17]
-
Secondary Benchmark Drug: Osimertinib . A third-generation, irreversible EGFR TKI that is also active against the T790M resistance mutation.[14]
Comparative Data Table: EGFR Inhibitors
| Compound | Cell Line | EGFR Mutation | IC50 (nM) | Citation |
| New Inhibitor Z | PC-9 | Exon 19 del | Experimental Data | N/A |
| Erlotinib | PC-9 | Exon 19 del | 7 - 1185 | [16] |
| Afatinib | PC-9 | Exon 19 del | 0.2 | [16] |
| New Inhibitor Z | H1975 | L858R + T790M | Experimental Data | N/A |
| Erlotinib | H1975 | L858R + T790M | 7 - 1185 | [16] |
| Osimertinib | H1975 | L858R + T790M | Potent inhibitor | [14] |
Note: IC50 values can vary significantly between different labs and assay conditions. Direct head-to-head experiments are always preferable.[4][18]
Target Class 3: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[19] Inhibiting this pathway can starve tumors of their blood supply.
-
Lead Benchmark Drug: Sunitinib . A multi-targeted receptor tyrosine kinase inhibitor that potently inhibits VEGFR-2, approved for renal cell carcinoma and gastrointestinal stromal tumors.[20][21]
-
Secondary Benchmark Drug: Sorafenib . Another multi-kinase inhibitor with activity against VEGFR-2.[21]
Comparative Data Table: VEGFR-2 Inhibitors
| Compound | Target | IC50 (µM) | Cell Line | IC50 (µM) | Citation |
| New Inhibitor A | VEGFR-2 | Experimental Data | MCF-7 | Experimental Data | N/A |
| Sunitinib | VEGFR-2 | 0.139 | SH-SY5Y | 3.88 | [7][20] |
| Compound 17a | VEGFR-2 | 0.078 | MCF-7 | Potent | [20] |
| Compound 10g | VEGFR-2 | 0.087 | HepG2 | Potent | [20] |
Target Class 4: Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is crucial for immune responses and cell growth.[14] Dysregulation of this pathway is implicated in myeloproliferative neoplasms and inflammatory diseases.
-
Lead Benchmark Drug: Ruxolitinib . The first FDA-approved JAK1/2 inhibitor for the treatment of myelofibrosis.[14]
-
Secondary Benchmark Drug: Upadacitinib . A selective JAK1 inhibitor.[16]
Comparative Data Table: JAK Inhibitors
| Compound | Target | IC50 (nM) | Citation |
| New Inhibitor B | JAK1 | Experimental Data | N/A |
| Ruxolitinib | JAK1 | Potent | [14] |
| Upadacitinib | JAK1 | Selective inhibitor | [16] |
| New Inhibitor B | JAK2 | Experimental Data | N/A |
| Ruxolitinib | JAK2 | Potent | [14] |
Target Class 5: Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase that is overexpressed in many cancers and plays a role in cell survival and proliferation.[22][23]
-
Lead Benchmark Drug: SMI-4a . A well-characterized, cell-permeable Pim-1 inhibitor often used as a reference compound in preclinical studies.[22]
-
Secondary Benchmark Drug: AZD1208 . A potent, orally available pan-Pim kinase inhibitor that has entered clinical trials.
Comparative Data Table: Pim-1 Kinase Inhibitors
| Compound | Target | IC50 (µM) | Cell Line | IC50 (µM) | Citation |
| New Inhibitor C | Pim-1 | Experimental Data | MV4-11 (Leukemia) | Experimental Data | N/A |
| SMI-4a | Pim-1 | Potent inhibitor | PC-3 (Prostate) | Potent | [22] |
| Compound X | Pim-1 | 4.40 - 37.96 | MV4-11 (Leukemia) | 4.40 - 37.96 | [21] |
Section 4: In Vivo Efficacy Assessment
Positive in vitro results must be validated in a living organism to assess a compound's true therapeutic potential, including its pharmacokinetics and tolerability. Human tumor xenograft models in immunocompromised mice are the standard for this evaluation.[2][24]
Experimental Rationale: The objective is to determine if the new pyrimidine inhibitor can suppress tumor growth in a living animal model and to assess its safety profile at effective doses. Subcutaneous xenografts are often used for initial efficacy studies due to the ease of tumor implantation and measurement.[24]
Detailed Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., Athymic Nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically calculated using the formula: (Length x Width²)/2.
-
Randomization and Dosing: Randomize mice into control and treatment groups. Administer the new inhibitor and the benchmark drug via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). Dosing schedules should be based on prior maximum tolerated dose (MTD) studies.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised and weighed.
-
Data Analysis: Compare the tumor growth inhibition (TGI) between the treatment groups and the control group. Analyze toxicity data, such as body weight loss.
Conclusion
This guide provides a comprehensive, scientifically-grounded framework for the preclinical benchmarking of novel pyrimidine inhibitors. By systematically progressing from broad cellular assays to specific target engagement and in vivo validation, researchers can build a robust data package that clearly defines the therapeutic potential of their compound relative to established clinical benchmarks. The emphasis on understanding the "why" behind experimental choices and employing self-validating protocols is paramount for ensuring data integrity and making informed decisions in the drug development process.
References
- International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Benchchem. (2025). Application Notes: In Vitro Cytotoxicity Assay Protocols for Anticancer Agent 41.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- Horton, T. (1994). MTT Cell Assay Protocol.
- PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Abcam. MTT assay protocol.
- Wikipedia. VEGFR-2 inhibitor.
- PMC. (2021, May 10). DHODH and cancer: promising prospects to be explored.
- PMC. (2022, October 25).
- PMC.
- Frontiers. (2022, June 13).
- BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay.
- NIH. (2017, January 5).
- Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
- (2024, October 22). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.
- Thermo Fisher Scientific. Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide (Pub.No. MAN0002109 A.0).
- NIH. (2025, October 27). Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Research and Markets. (2023). JAK inhibitors - Competitive Landscape, 2023.
- NIH. (2022, June 13).
- Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- PMC.
- MDPI. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism.
- Creative Biolabs Antibody. Protocol of Cell Cycle Staining Flow Cytometry.
- BMG LABTECH. (2020, September 1). Kinase assays.
- PMC. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
- ResearchGate. Some VEGFR-2 inhibitors currently approved or in clinical trials.
- MedChemExpress. Pim | Inhibitors.
- PMC. A Comprehensive Overview of Globally Approved JAK Inhibitors.
- Research and Markets. (2024, October 22). JAK Inhibitors Clinical Trial Pipeline Experiences Momentum: DelveInsight Estimates a Diverse Pipeline Comprising 50+ Companies Working in the Domain.
- Promega Corporation. (2015, February 10). Kinase Research and Drug Discovery: Kinases, Assays and Inhibitors Tutorial SLAS 2015.
- ResearchGate.
- Taylor & Francis. VEGFR-2 inhibitor – Knowledge and References.
- Thermo Fisher Scientific. Cell Cycle Assays for Flow Cytometry.
- Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. (2022, December 27).
- Anticancer Research. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice.
- Standart Operating Procedure Apoptosis assay with Annexin V - PI.
- ResearchGate. (2018, October 7). (PDF) In vivo screening models of anticancer drugs.
- NCBI. (2012, May 1). Assay Development for Protein Kinase Enzymes.
- PMC. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia.
- UWCCC Flow Cytometry Laboratory. (2017, May 19). Cell Cycle Analysis.
- PubMed. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review.
- Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
- Selleckchem.com. Pim1 Selective Inhibitors.
- Abcam. Annexin V staining assay protocol for apoptosis.
- ResearchGate. JAK inhibitors in clinical trials | Download Table.
- International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs.
- ResearchGate. An overview of pyrimidine biochemistry and DHODH expression in... | Download Scientific Diagram.
- PMC. (2013, July 31).
Sources
- 1. reference.medscape.com [reference.medscape.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of de novo pyrimidine synthesis augments Gemcitabine induced growth inhibition in an immunocompetent model of pancreatic cancer [ijbs.com]
- 13. Inhibition of de novo pyrimidine synthesis augments Gemcitabine induced growth inhibition in an immunocompetent model of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. brieflands.com [brieflands.com]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]
- 20. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery and identification of PIM-1 kinase inhibitors through a hybrid screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. Evaluation of an alternative ruxolitinib dosing regimen in patients with myelofibrosis: an open-label phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Validating Antiproliferative Activity in Cancer Cell Lines
Executive Summary
In oncology drug discovery, the accurate assessment of antiproliferative activity is the gatekeeper between hit identification and lead optimization. However, a common failure mode in preclinical data is the reliance on a single proxy metric (e.g., mitochondrial activity) as a direct substitute for cell enumeration.
This guide compares the three dominant methodologies for assessing antiproliferative activity: Metabolic Endpoint Assays , Direct DNA Quantification , and Label-Free Real-Time Analysis . We analyze these based on sensitivity, artifact susceptibility, and throughput, providing a validated protocol for a multi-parametric approach.
The Landscape of Antiproliferative Assays
To validate a compound, one must distinguish between cytostasis (halting growth) and cytotoxicity (killing cells), and ensure the signal correlates linearly with cell number.
A. Metabolic Endpoint Assays (Tetrazolium/Resazurin & ATP)
The Industry Workhorse. These assays measure the metabolic state of the cell as a proxy for viability.
-
MTT/MTS/WST-8: Relies on cellular dehydrogenases (NAD(P)H) to reduce tetrazolium salts into colored formazan.
-
ATP Assays (e.g., CellTiter-Glo®): Uses luciferase to generate light in the presence of ATP.
Expert Insight: Metabolic assays are prone to false positives. Compounds that inhibit glycolysis or mitochondrial respiration without immediately killing the cell will show a reduction in signal that mimics cell death. Conversely, drugs that induce mitochondrial biogenesis may mask antiproliferative effects.
B. Direct DNA/Nuclear Counting (High-Content Imaging)
The Precision Standard. Using fluorescent DNA intercalators (Hoechst 33342, DAPI) combined with automated microscopy to count nuclei.
-
Advantage: Unaffected by metabolic fluctuations; provides morphological data (nuclear fragmentation).
C. Label-Free Real-Time Analysis (Impedance)
The Kinetic Validator. Technologies like xCELLigence measure electrical impedance (Cell Index) as cells attach and spread on gold microelectrodes.
-
Advantage: Captures the rate of killing and recovery, distinguishing transient growth inhibition from permanent cell death.
Comparative Performance Analysis
The following data summarizes the performance characteristics of these methodologies based on application data in standard cancer lines (e.g., HeLa, MCF-7, A549).
Table 1: Methodological Comparison Matrix
| Feature | Metabolic (ATP/MTS) | High-Content Imaging (Nuclei Count) | Label-Free Impedance (Real-Time) |
| Primary Readout | Metabolic Activity (Proxy) | Physical Cell Count (Direct) | Cell-Substrate Adhesion (Kinetic) |
| Sensitivity | High (ATP) to Moderate (MTT) | High (Single cell resolution) | High |
| Throughput | Ultra-High (1536-well capable) | High (384-well capable) | Moderate (96/384-well) |
| Artifact Risk | High: Chemical interference, metabolic shifts | Low: Dye exclusion issues | Low: Temperature sensitivity |
| Cost Per Well | Moderate ( | Low ($) (Reagents only) | High ( |
| Best For | Primary Screening (HTS) | Phenotypic Validation | Mechanism of Action (MoA) |
Decision Logic & Workflow Visualization
Selecting the correct assay requires balancing throughput with mechanistic resolution. The following diagram illustrates the decision logic for validating antiproliferative hits.
Figure 1: Decision matrix for selecting antiproliferative assays based on the stage of drug discovery.
Validated Protocol: The "Dual-Readout" System
To ensure scientific integrity, we recommend a Dual-Readout Protocol . This method uses a multiplexed approach: measuring cell viability via ATP (metabolic) and confirming with DNA content or protease activity in the same well or parallel plates to rule out artifacts.
Phase 1: Optimization (The "Linearity Check")
Before testing drugs, you must define the linear range of your cell line.
-
Seeding: Seed cells in a 2-fold dilution series (e.g., 20,000 to 156 cells/well) in 96-well plates.
-
Incubation: Allow attachment (usually 24h).
-
Readout: Perform the ATP assay.
-
Analysis: Plot RLU (Relative Light Units) vs. Cell Number.
-
Criterion:
. Select a seeding density that falls within the lower 50% of the linear range to allow for growth during the assay window (usually 72h).
-
Phase 2: The Antiproliferative Assay
Reagents:
-
Target Cancer Cell Line (e.g., A549).
-
Test Compounds (dissolved in DMSO).
-
Positive Control (e.g., Staurosporine or Doxorubicin).
-
ATP Detection Reagent (e.g., CellTiter-Glo).
Step-by-Step Workflow:
-
Plate Preparation:
-
Dispense optimized cell number (from Phase 1) in 90 µL media.
-
Include "No Cell" controls (media only) for background subtraction.
-
Incubate 24h at 37°C/5% CO₂.
-
-
Compound Treatment (T=0):
-
Prepare 10x compound stocks in media (max DMSO final concentration <0.5%).
-
Add 10 µL of compound to experimental wells.
-
CRITICAL STEP: Harvest one "Time Zero" (T0) plate immediately. This establishes the baseline cell number before growth.
-
-
Incubation:
-
Incubate treated plates for 72 hours (or 2-3 doubling times).
-
-
Data Acquisition:
-
Equilibrate plates to room temperature (20 min) to stabilize luminescent signal.
-
Add ATP reagent (1:1 ratio). Shake orbitally for 2 mins.
-
Read Luminescence (Integration: 0.5–1.0s).
-
-
Calculation (GI50):
-
Calculate % Growth:
-
Where
is signal of test well, is signal at time zero, and is signal of vehicle control.
-
Visualizing the Biological Pathway
Understanding why a cell stops proliferating is as important as measuring if it stops. Below is the signaling cascade often targeted in antiproliferative assays (G1/S checkpoint arrest).
Figure 2: Simplified pathway of p53-mediated G1/S cell cycle arrest, a common mechanism for antiproliferative drugs.
References
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link] Authoritative source on assay selection, artifacts, and protocol standardization.
-
Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6, 813–823. [Link] Establishes the gold standard for T0 calculation and distinguishing cytostatic vs. cytotoxic effects.
-
Ke, N., et al. (2011). The xCELLigence system for real-time and label-free monitoring of cell viability. Methods in Molecular Biology, 740, 33-43. [Link] Validation of impedance-based real-time monitoring against standard endpoint assays.
-
Chan, G. K., et al. (2013). A simple high-content cell cycle assay reveals frequent discrepancies between cell number and ATP and MTS proliferation assays. PLoS ONE, 8(5), e63583. [Link] Critical comparative paper demonstrating the discrepancies between metabolic proxies and direct cell counting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
